1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKWOJNDLIOXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356132 | |
| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33972-97-3 | |
| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing from the readily available starting material, 4-cyanopyridine. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid in its replication and further investigation.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a three-step reaction sequence:
-
N-methylation of 4-cyanopyridine: The pyridine nitrogen is methylated using dimethyl sulfate to yield the quaternary salt, 1-methyl-4-cyanopyridinium methyl sulfate.
-
Oxidation to 1-methyl-4-cyano-2-pyridone: The pyridinium salt is then oxidized using potassium ferricyanide in an alkaline solution to introduce the carbonyl group at the 2-position, forming 1-methyl-4-cyano-2-pyridone.
-
Hydrolysis of the cyano group: The final step involves the acid-catalyzed hydrolysis of the cyano group to the corresponding carboxylic acid, yielding the target molecule, this compound.
The overall synthetic pathway is depicted in the following diagram:
Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis. Please note that the yields are based on analogous reactions and may vary depending on the specific experimental conditions.
Table 1: N-methylation of 4-Cyanopyridine
| Parameter | Value |
| Reactants | |
| 4-Cyanopyridine | 1.0 eq |
| Dimethyl Sulfate | 1.0 eq |
| Reaction Conditions | |
| Solvent | None (neat) |
| Temperature | 100 °C (water bath) |
| Reaction Time | 2 hours |
| Yield | |
| Expected Yield | High (quantitative) |
Table 2: Oxidation of 1-Methyl-4-cyanopyridinium methyl sulfate
| Parameter | Value |
| Reactants | |
| 1-Methyl-4-cyanopyridinium methyl sulfate | 1.0 eq |
| Potassium Ferricyanide | 2.0 eq |
| Sodium Hydroxide | 4.1 eq |
| Reaction Conditions | |
| Solvent | Water |
| Temperature | 0-10 °C |
| Reaction Time | ~2 hours (addition), 5 hours (standing) |
| Yield | |
| Expected Yield | 65-70% (based on pyridine)[1] |
Table 3: Hydrolysis of 1-Methyl-4-cyano-2-pyridone
| Parameter | Value |
| Reactants | |
| 1-Methyl-4-cyano-2-pyridone | 1.0 eq |
| Dilute Hydrochloric Acid | Excess |
| Reaction Conditions | |
| Solvent | Water |
| Temperature | Reflux |
| Reaction Time | Varies (monitor by TLC/LC-MS) |
| Yield | |
| Expected Yield | High |
Experimental Protocols
The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 1-Methyl-4-cyanopyridinium methyl sulfate
This procedure is adapted from the N-methylation of pyridine.[1]
Materials:
-
4-Cyanopyridine
-
Dimethyl sulfate
-
5-L round-bottom flask
-
Separatory funnel
-
Reflux condenser
-
Water bath
Procedure:
-
In a 5-L round-bottom flask fitted with a separatory funnel and a reflux condenser, place 1.83 moles of 4-cyanopyridine.
-
Through the separatory funnel, add 1.83 moles of dimethyl sulfate dropwise.
-
After the addition is complete, heat the flask in a boiling water bath for two hours to complete the reaction.
-
Remove the flask from the water bath and allow it to cool to room temperature.
-
Dissolve the crude pyridinium salt by adding 400 cc of water. The resulting solution is used directly in the next step.
Step 2: Synthesis of 1-Methyl-4-cyano-2-pyridone
This procedure is adapted from the oxidation of 1-methylpyridinium methyl sulfate.[1]
Materials:
-
Solution of 1-methyl-4-cyanopyridinium methyl sulfate from Step 1
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Mechanical stirrer
-
Ice-salt bath
-
Two separatory funnels
Procedure:
-
Fit the flask containing the solution of the pyridinium salt with a mechanical stirrer and cool it to 0 °C in an ice-salt bath.
-
Prepare two separate solutions:
-
Solution A: 3.65 moles of potassium ferricyanide in 2.4 L of water.
-
Solution B: 7.5 moles of sodium hydroxide in 500 cc of water.
-
-
Add Solution A and Solution B dropwise and simultaneously from two separatory funnels to the well-stirred pyridinium salt solution. Maintain the reaction temperature below 10 °C.
-
Regulate the addition rate so that all of the sodium hydroxide solution is added when half of the potassium ferricyanide solution has been added (this typically takes about one hour).
-
Add the remaining half of the potassium ferricyanide solution over another hour.
-
Allow the reaction mixture to stand for five hours, during which it will warm to room temperature.
-
To the well-stirred solution, add 400–500 g of anhydrous sodium carbonate to salt out the product.
-
Once no more sodium carbonate dissolves, stop stirring and separate the oily layer containing the product.
-
The crude product can be further purified by extraction of the aqueous layer with a suitable organic solvent (e.g., chloroform), followed by drying, and removal of the solvent. Final purification can be achieved by distillation under reduced pressure or chromatography.
Step 3: Synthesis of this compound
This procedure is based on the general method for the acid-catalyzed hydrolysis of nitriles.[2]
Materials:
-
1-Methyl-4-cyano-2-pyridone
-
Dilute hydrochloric acid (e.g., 6 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Place 1-methyl-4-cyano-2-pyridone in a round-bottom flask.
-
Add an excess of dilute hydrochloric acid.
-
Heat the mixture under reflux. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the pH can be adjusted to the isoelectric point of the carboxylic acid to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any remaining acid and salts.
-
Dry the product under vacuum to obtain this compound.
Disclaimer: The provided experimental protocols are based on established chemical transformations and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions must be taken, including the use of personal protective equipment and working in a fume hood, especially when handling hazardous reagents like dimethyl sulfate.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its application in pharmaceutical development, including formulation, dosage form design, and pharmacokinetic studies. This technical guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines experimental protocols for their determination, and presents a logical workflow for the characterization of such a compound.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid |
| CAS Number | 33972-97-3[1][2][3][4] |
| Molecular Formula | C₇H₇NO₃[1][2][3][4] |
| Molecular Weight | 153.14 g/mol [1][2][3][4] |
| Canonical SMILES | CN1C=CC(=CC1=O)C(=O)O[1] |
| InChI | InChI=1S/C7H7NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4H,1H3,(H,10,11)[1][2] |
| InChIKey | XUKWOJNDLIOXSC-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Melting Point | 260 °C | Experimental[4][5] |
| Boiling Point | 329.6 ± 35.0 °C | Predicted[5] |
| Density | 1.381 ± 0.06 g/cm³ | Predicted[5] |
| pKa | 2.75 ± 0.20 | Predicted[5] |
| LogP | -0.4 | Computed[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a digital melting point apparatus. A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm. The capillary tube is then placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Solubility Determination
A qualitative assessment of solubility in various solvents can be performed to classify the compound.
-
Procedure:
-
Add approximately 10-20 mg of this compound to a series of test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, diethyl ether, hexane).
-
Vigorously shake each test tube for 1-2 minutes at room temperature.
-
Visually inspect for the complete dissolution of the solid.
-
If the compound does not dissolve at room temperature, the mixture can be gently heated.
-
The solubility is classified as soluble, partially soluble, or insoluble.
-
For aqueous solutions, the pH should be measured. Given its carboxylic acid functionality, solubility is expected to increase in basic aqueous solutions (e.g., 5% NaHCO₃, 5% NaOH) due to salt formation.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) can be experimentally determined by potentiometric titration.
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Immerse the calibrated pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The equivalence point is the point of steepest inflection on the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected signals would include those for the methyl group protons and the protons on the pyridine ring.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbons, the carboxylic acid carbon, and the carbons of the pyridine ring and the methyl group.
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: The spectrum can be obtained using a solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Absorptions:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).
-
A strong C=O stretch from the pyridone ring (around 1650-1690 cm⁻¹).
-
C=C and C=N stretching vibrations from the aromatic ring (around 1400-1600 cm⁻¹).
-
C-H stretching and bending vibrations.
-
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure.
-
Technique: Electrospray ionization (ESI) is a suitable technique for this compound.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, which will confirm the molecular weight of the compound.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound and provided standardized experimental protocols for their determination. A thorough understanding and experimental validation of these properties are critical for advancing the research and development of this compound for potential pharmaceutical applications. The presented workflow provides a systematic approach for the comprehensive characterization of this and similar novel chemical entities.
References
- 1. This compound | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid DiscoveryCPR 33972-97-3 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 33972-97-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS Number: 33972-97-3), a heterocyclic building block with potential applications in pharmaceutical research and development. This document consolidates available physicochemical data, outlines a plausible synthetic methodology, details analytical characterization techniques, and explores its potential role in drug discovery.
Core Compound Data
This compound is a substituted dihydropyridine derivative. The presence of both a carboxylic acid and a lactam functionality within a heterocyclic scaffold makes it an interesting candidate for chemical library synthesis and as a precursor for more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below. These values have been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| CAS Number | 33972-97-3 | Multiple Sources |
| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 153.14 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid | --INVALID-LINK-- |
| Melting Point | 260 °C | Commercial Supplier Data |
| Boiling Point (Predicted) | 329.6 °C at 760 mmHg | Commercial Supplier Data |
| Form | Solid | --INVALID-LINK-- |
| pKa (Predicted) | 2.75 ± 0.20 | Commercial Supplier Data |
Spectral and Analytical Data
| Analytical Technique | Expected/Reported Data |
| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 153. Key fragments may appear at m/z 108, corresponding to the loss of the carboxyl group.[1] |
| ¹H NMR Spectroscopy (Predicted) | Signals corresponding to the methyl group protons, and protons on the dihydropyridine ring. The carboxylic acid proton would likely appear as a broad singlet at a high chemical shift (>10 ppm). |
| ¹³C NMR Spectroscopy (Predicted) | Resonances for the methyl carbon, the carbons of the dihydropyridine ring, the carbonyl carbon of the lactam, and the carbonyl carbon of the carboxylic acid. |
| Infrared (IR) Spectroscopy (Predicted) | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C=O stretch of the lactam (~1650-1680 cm⁻¹). |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly accessible literature. However, based on general synthetic methods for dihydropyridine derivatives, a plausible synthetic route and standard analytical procedures are outlined below.
General Synthetic Workflow
The synthesis of this compound can be envisioned through a multi-step process, likely involving the formation of the dihydropyridine ring followed by functional group manipulations. A generalized workflow is depicted below.
Methodology:
-
Ring Formation: A common method for synthesizing dihydropyridine rings is the Hantzsch synthesis or a related cyclocondensation reaction. This would typically involve the reaction of a β-ketoester, an aldehyde, and an ammonia or primary amine source (in this case, methylamine or a precursor).
-
Ester Hydrolysis: The resulting dihydropyridine would likely be an ester. This ester would then be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a suitable solvent like methanol or ethanol, followed by heating.
-
Acidification: After the hydrolysis is complete, the reaction mixture would be cooled and then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the desired carboxylic acid.
-
Purification: The crude product would then be purified, typically by recrystallization from a suitable solvent or by column chromatography.
-
Characterization: The final product's identity and purity would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Analytical Characterization Workflow
The following diagram illustrates a standard workflow for the analytical characterization of the synthesized compound.
Methodologies:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight of the compound and to study its fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure, including the connectivity of atoms and the number of protons and carbons.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained to verify the presence of key functional groups, such as the carboxylic acid O-H and C=O bonds, and the lactam C=O bond.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) would be employed to determine the purity of the final compound. Elemental analysis could also be used to confirm the empirical formula.
Potential Applications in Drug Discovery
While specific biological activities for this compound are not well-documented, the dihydropyridine scaffold is a well-known pharmacophore. Dihydropyridine derivatives are known to exhibit a range of biological activities, most notably as L-type calcium channel blockers used in the treatment of hypertension.
Given its structure, this compound can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to create libraries of related compounds for biological screening.
The logical relationship for its use in drug discovery is outlined below.
References
Spectroscopic Characterization of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH |
| ~7.8 - 8.0 | Doublet | 1H | H-6 |
| ~7.0 - 7.2 | Doublet | 1H | H-5 |
| ~6.8 - 7.0 | Singlet | 1H | H-3 |
| ~3.6 | Singlet | 3H | -CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | -COOH |
| ~160.0 | C=O (pyridone) |
| ~145.0 | C-4 |
| ~140.0 | C-6 |
| ~120.0 | C-5 |
| ~115.0 | C-3 |
| ~37.0 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1720 | Strong | C=O stretch (Carboxylic acid) |
| ~1650 | Strong | C=O stretch (Pyridone) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1250 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 153 | Molecular ion [M]⁺ |
| 136 | [M - OH]⁺ |
| 108 | [M - COOH]⁺ |
| 80 | [M - COOH - CO]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The NMR spectra are to be recorded on a 400 MHz (or higher) spectrometer.
-
The probe temperature is to be maintained at 298 K.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 16 ppm.
-
Set the number of scans to 16, with a relaxation delay of 1 second.
-
The chemical shifts are to be referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Set the number of scans to 1024, with a relaxation delay of 2 seconds.
-
Proton decoupling is to be applied during acquisition.
-
The chemical shifts are to be referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.
-
-
Background Spectrum:
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Spectrum:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
A typical acquisition would involve 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe.
-
-
Ionization:
-
The sample is to be ionized using electron impact at an energy of 70 eV.
-
-
Mass Analysis:
-
The resulting ions are to be analyzed using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a novel chemical compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention as a versatile building block in the realms of medicinal chemistry and organic synthesis. Its unique structural framework, featuring a pyridone core with a carboxylic acid moiety, provides a synthetically tractable scaffold for the development of a diverse array of complex molecules. This technical guide delves into the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, comprehensive data tables, and visual representations of synthetic and logical pathways are provided to serve as a practical resource for researchers in the field.
Core Compound Properties
This compound, also known as 1-methyl-2-pyridone-4-carboxylic acid, is a solid, light yellow to yellow compound under standard conditions.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H7NO3 | [2][3][4] |
| Molecular Weight | 153.14 g/mol | [2][3][4] |
| CAS Number | 33972-97-3 | [2] |
| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid | [2][4] |
| Synonyms | 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid, 1-Methyl-2-pyridone-4-carboxylic acid | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 260 °C | [1] |
| Boiling Point (Predicted) | 329.6 ± 35.0 °C | [1] |
| Density (Predicted) | 1.381 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.75 ± 0.20 | [1] |
| InChI | InChI=1S/C7H7NO3/c1-8-3-2-5(7(10)11)4-6(8)9/h2-4H,1H3,(H,10,11) | [2] |
| InChIKey | XUKWOJNDLIOXSC-UHFFFAOYSA-N | [2] |
| SMILES | CN1C=C(C(=O)O)C=C1=O |
Safety Information: The compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions should be observed when handling this chemical.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a multi-step process commencing from commercially available starting materials. A plausible and efficient synthetic route involves the initial formation of a pyridone dicarboxylic acid, followed by selective methylation and subsequent decarboxylation.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis from Chelidamic Acid
Step 1: N-Methylation of Chelidamic Acid
-
Reaction: Chelidamic acid is reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base to facilitate the N-alkylation.
-
Reagents and Conditions:
-
Chelidamic acid (1 equivalent)
-
Dimethyl sulfate (excess, e.g., 1.2-1.5 equivalents)
-
Base (e.g., Sodium hydroxide or Potassium carbonate)
-
Solvent (e.g., Water, DMF)
-
Temperature: Room temperature to gentle heating.
-
-
Procedure Outline:
-
Dissolve chelidamic acid in an aqueous solution of the base.
-
Add the methylating agent dropwise while monitoring the temperature.
-
Stir the reaction mixture at the designated temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the methylated product.
-
Filter, wash with cold water, and dry the solid product.
-
Step 2: Decarboxylation
-
Reaction: The resulting 1-methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid is heated, leading to the loss of one of the carboxylic acid groups to yield the target compound. It is important to note that this step may also involve isomerization from the 4-pyridone to the more stable 2-pyridone tautomer.
-
Reagents and Conditions:
-
1-Methyl-4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid
-
High-boiling solvent (optional, e.g., Dowtherm A) or neat.
-
Temperature: High temperatures, typically above the melting point of the dicarboxylic acid intermediate.
-
-
Procedure Outline:
-
Heat the dicarboxylic acid intermediate under an inert atmosphere.
-
Monitor the reaction for the evolution of carbon dioxide.
-
Once the decarboxylation is complete, cool the reaction mixture.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water).
-
Chemical Reactivity and Functionalization
The chemical reactivity of this compound is characterized by the presence of several functional groups: the carboxylic acid, the pyridone ring, and the activated C-H bonds on the ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and conversion to an acid chloride. These reactions are crucial for coupling this building block with other molecules in the synthesis of more complex structures.
-
Pyridone Ring: The pyridone ring system can participate in various reactions. The electron-rich nature of the ring allows for electrophilic substitution reactions, although the conditions need to be carefully controlled. The ring can also be subject to metallation and subsequent cross-coupling reactions to introduce further diversity.
-
C-H Functionalization: Modern synthetic methods may allow for the direct functionalization of the C-H bonds on the pyridone ring, providing a more atom-economical approach to derivatization.
Applications in Drug Discovery and Development
The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key precursor to more complex molecules with therapeutic potential.
A significant application of a closely related pyridone carboxylic acid derivative is in the synthesis of second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), including Dolutegravir, Bictegravir, and Cabotegravir.[5] The bicyclic carbamoyl pyridone (BiCAP) moiety, which is a core component of these drugs, is constructed using a pyridone-carboxylic acid intermediate.[5] This highlights the importance of this class of compounds in the development of antiviral therapies.
The general role of this building block in the synthesis of such inhibitors can be visualized as follows:
Caption: Logical flow from the pyridone building block to HIV-1 integrase inhibitors.
Derivatives of 1-methyl-2-pyridone have also been investigated as inhibitors of steroid-5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia and androgenic alopecia.[6] This suggests that the 1-methyl-2-pyridone scaffold can be tailored to target a variety of enzymes.
Spectroscopic Data
While a complete set of experimentally obtained spectroscopic data for this compound is not available in the public domain, data for structurally related compounds can provide valuable insights for characterization.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), and the protons on the pyridone ring (doublets or multiplets). The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbons of the pyridone ring (including the carbonyl carbon), and the carboxylic acid carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the pyridone and the carboxylic acid, and C=C and C-N stretching vibrations of the ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ).
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The demonstrated utility of related pyridone structures in the development of potent therapeutics, particularly in the field of antiviral drug discovery, underscores the importance of this compound and its derivatives. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate its use in further research and development endeavors. Further exploration into the direct biological activities of this compound and its simple derivatives may reveal new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 3. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]
- 4. This compound | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Phenyl substituted 1-methyl-2-pyridones and 4'-substituted biphenyl-4-carboxylic acids. synthesis and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Therapeutic Potential of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Remains Largely Unexplored
Despite its availability as a research chemical, a comprehensive review of scientific literature and patent databases reveals a significant gap in our understanding of the specific biological activities and potential therapeutic targets of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. While this compound has been identified as a potential building block in the synthesis of more complex pharmaceutical agents, dedicated studies to elucidate its intrinsic pharmacological profile are not publicly available.
Currently, there is no direct evidence from in vitro or in vivo studies to definitively identify the therapeutic targets, mechanism of action, or quantitative biological data for this compound. The compound is primarily cited in the context of synthetic chemistry, serving as a precursor or intermediate for larger molecules with potential therapeutic applications.
Insights from Related Structures and Patent Literature
While direct data is lacking, the broader chemical class of dihydropyridines and structurally similar compounds have shown a wide range of biological activities. This suggests that this compound could theoretically possess interesting pharmacological properties.
Patent literature provides some clues into the potential, albeit indirect, therapeutic areas where this compound might be relevant. It has been listed as a reactant or intermediate in the synthesis of compounds targeting:
-
Bacterial Infections: In one patent, the core structure is utilized in the development of novel penicillin-binding protein inhibitors, a well-established target for antibacterial drugs.[1]
-
Cancer and Metabolic Disorders: Another patent describes its use in the synthesis of compounds aimed at inhibiting protein kinase B (PKB, also known as Akt), a key enzyme in cell signaling pathways that is often dysregulated in cancer and metabolic diseases.[2]
-
Pain, Inflammation, and Cancer: A further patent discloses the use of this compound in the creation of Tropomyosin receptor kinase (Trk) inhibitors.[3][4][5] Trk kinases are involved in the survival and function of neurons and have emerged as targets for pain, inflammation, and various cancers.
It is crucial to emphasize that in these instances, this compound is a component of a much larger final molecule, and the reported biological activity is attributed to the final synthesized compound, not the initial building block itself.
The Path Forward: A Call for Foundational Research
The absence of dedicated research on this compound presents an opportunity for discovery. To ascertain its therapeutic potential, a systematic investigation is required. The logical workflow for such an investigation would be:
Conclusion
References
- 1. WO2018218190A1 - Penicillin-binding protein inhibitors - Google Patents [patents.google.com]
- 2. WO2010083246A1 - Fluoroisoquinoline substituted thiazole compounds and methods of use - Google Patents [patents.google.com]
- 3. US20110195948A1 - Substituted Pyrazolo[1,5-a]Pyrimidine Compounds as TRK Kinase Inhibitors - Google Patents [patents.google.com]
- 4. US9676783B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Google Patents [patents.google.com]
- 5. US10774085B2 - Method of treatment using substituted pyrazolo[1,5-A] pyrimidine compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to Structural Analogs of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its inherent structural features, including a hydrogen bond donor and acceptor, a planar aromatic system, and a carboxylic acid moiety capable of ionic interactions, make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs of this core, detailing their synthesis, biological activities, and structure-activity relationships (SAR). The 2-pyridone nucleus is a prominent scaffold found in numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2]
Core Structure and Analogs
The fundamental structure of this compound is characterized by a pyridinone ring N-substituted with a methyl group and bearing a carboxylic acid at the C4 position. Structural analogs of this compound can be broadly categorized based on modifications at the N1 position and substitutions on the pyridinone ring.
A notable structural analog is 1-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid , where the N1-methyl group is replaced by a larger, more lipophilic benzyl group.[3][4] This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
While direct, comprehensive studies on a wide range of analogs of the 4-carboxylic acid isomer are limited in publicly available literature, research on the positional isomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid, provides valuable insights into the synthetic methodologies and potential biological targets of this compound class.[5][6]
Synthesis of Structural Analogs
The synthesis of 2-oxo-1,2-dihydropyridine-4-carboxylic acid and its N-substituted analogs can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriate precursors.
General Synthetic Workflow for N-Substituted 2-Oxo-1,2-dihydropyridine-4-carboxylic Acids
The following diagram illustrates a generalized synthetic workflow for preparing N-substituted 2-oxo-1,2-dihydropyridine-4-carboxylic acid analogs, starting from chelidamic acid.
Experimental Protocols
Detailed experimental protocols for the synthesis of specific analogs are often proprietary or found within specialized scientific literature. However, a general procedure for the synthesis of a related quinoline analog, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, has been reported and may be adapted for the synthesis of pyridine analogs.[7]
Synthesis of Benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate: [7]
A mixture of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 g, 5.29 mmol), K₂CO₃ (1.46 g, 10.58 mmol), benzyl chloride (1.21 ml, 10.58 mmol), and tetra-n-butylammonium bromide as a catalyst in DMF (50 ml) was stirred at room temperature for 48 hours.[7] The solution was then filtered, and the solvent was removed under reduced pressure.[7] The resulting residue was purified by silica gel column chromatography using a hexane and ethyl acetate (95:5 v/v) eluent to yield the final product.[7]
Biological Activities and Structure-Activity Relationships (SAR)
Anticancer Activity
Numerous 2-pyridone derivatives have demonstrated potent anticancer activity. For instance, a series of novel dihydropyridine carboxylic acid derivatives were synthesized and evaluated for their cytotoxic activity against the HCT-15 human colon cancer cell line.[8] Two compounds, in particular, displayed significant activity with IC₅₀ values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM.[8] These findings suggest that the dihydropyridine carboxylic acid scaffold is a promising template for the development of new antineoplastic agents.[8]
Antimicrobial Activity
The 2-pyridone core is also a key feature in many compounds with antimicrobial properties. The general structure of these molecules allows for modifications that can tune their activity against various bacterial and fungal strains.
The following table summarizes the biological activities of some representative 2-pyridone derivatives. Due to the limited data on direct analogs of this compound, data for related structures are included to provide a broader context.
| Compound Class | Biological Activity | Target/Cell Line | Potency (IC₅₀/MIC) | Reference |
| Dihydropyridine Carboxylic Acid Derivatives | Anticancer | HCT-15 (Colon Cancer) | 7.94 ± 1.6 μM | [8] |
| Dihydropyridine Carboxylic Acid Derivatives | Anticancer | HCT-15 (Colon Cancer) | 9.24 ± 0.9 μM | [8] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by analogs of this compound are not well-elucidated in the available literature. However, based on the activities of broader classes of dihydropyridine and pyridone derivatives, several potential mechanisms can be inferred.
For anticancer agents, potential mechanisms could involve the inhibition of key kinases, interference with DNA replication, or induction of apoptosis. For antimicrobial agents, the mechanism may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer 2-pyridone derivatives, leading to apoptosis.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While the exploration of its direct structural analogs is an emerging area of research, the broader class of 2-pyridone derivatives has consistently demonstrated a wide spectrum of biological activities. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogs with substitutions at the N1-position and on the pyridone ring. Such studies will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds with enhanced potency and selectivity for various therapeutic targets. Furthermore, in-depth mechanistic studies are required to understand the specific signaling pathways and molecular interactions that underpin the biological effects of these promising compounds.
References
- 1. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-2-oxo-1 – 2-dihydropyridine-4-carboxylic Acid – Biotuva Life Sciences [biotuva.com]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the initial discovery and synthesis of the molecule, provides a detailed experimental protocol for its preparation, summarizes its key physicochemical and spectroscopic data, and explores its applications as a building block in the development of therapeutic agents.
Introduction
This compound, with the chemical formula C₇H₇NO₃, is a substituted pyridinone derivative.[1] The presence of both a carboxylic acid and a lactam functionality within a conjugated ring system makes it a versatile intermediate for the synthesis of more complex molecular architectures. Its utility has been demonstrated in the preparation of compounds targeting a range of biological pathways, highlighting its significance in drug discovery programs. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in the field.
Discovery and History
The first synthesis of this compound was reported in 1973 by R. Tomisaku and H. Hongo in the journal Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). The synthesis was achieved with a reported yield of 96%, indicating an efficient chemical transformation. This initial disclosure laid the groundwork for the subsequent use of this compound as a versatile building block in organic synthesis.
Since its initial preparation, this compound has been primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its appearance in numerous patents underscores its value to the drug development industry. Notably, it has been employed in the synthesis of inhibitors for key biological targets such as Tropomyosin receptor kinase (Trk) and Protein Kinase B (PKB), which are implicated in cancer and other diseases.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| CAS Number | 33972-97-3 | |
| Appearance | Solid | |
| Melting Point | 247 °C | [2] |
Spectroscopic Data
While the original 1973 publication would contain the primary spectroscopic data, publicly available databases provide the following information:
-
Mass Spectrometry: The compound has a molecular ion peak corresponding to its molecular weight.[1]
-
Infrared (IR) Spectroscopy: As a carboxylic acid, it is expected to exhibit a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O stretching band for the carboxylic acid at approximately 1700-1725 cm⁻¹. The pyridinone carbonyl (C=O) stretch would also be present in the spectrum.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals corresponding to the methyl group protons, the vinyl protons on the dihydropyridine ring, and the acidic proton of the carboxylic acid.
-
¹³C NMR: The spectrum would display resonances for the methyl carbon, the carbons of the dihydropyridine ring, the carbonyl carbon of the pyridinone, and the carboxyl carbon.
-
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, based on the initial report by Tomisaku and Hongo and general synthetic methods for similar compounds.
Synthesis of this compound
This synthesis involves the methylation of a precursor, 2-hydroxy-isonicotinic acid (also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid).
Reaction Scheme:
Figure 1: General synthesis pathway for this compound.
Materials:
-
2-Hydroxy-isonicotinic acid
-
Methyl iodide (or other suitable methylating agent)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetone)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of 2-hydroxy-isonicotinic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and stir the mixture at room temperature.
-
Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to obtain this compound as a solid.
Expected Yield:
The originally reported yield for this synthesis is 96%.
Applications in Drug Discovery
This compound has proven to be a valuable scaffold in the synthesis of various biologically active compounds. Its utility is primarily as a key intermediate that can be further elaborated to produce more complex molecules with therapeutic potential.
Synthesis of TRK Kinase Inhibitors
This compound has been used as a starting material in the synthesis of substituted pyrazolo[1,5-a]pyrimidine compounds which act as inhibitors of Tropomyosin receptor kinases (Trks). Trk signaling pathways are implicated in the growth and survival of various cancer cells, making Trk inhibitors a promising class of anti-cancer agents.
Figure 2: Workflow for the synthesis of Trk inhibitors.
Synthesis of Protein Kinase B (PKB) Inhibitors
This compound has also been employed in the preparation of fluoroisoquinoline substituted thiazole compounds. These compounds have been investigated as inhibitors of Protein Kinase B (PKB, also known as Akt). The PKB signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Conclusion
This compound, since its initial synthesis in 1973, has emerged as a significant building block in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical handles allow for its incorporation into a variety of complex molecular structures. The continued appearance of this compound in the patent literature for the development of novel therapeutic agents, particularly in oncology, suggests that it will remain a relevant and valuable tool for drug discovery professionals. This guide has provided a comprehensive overview of its history, synthesis, and applications, serving as a foundational resource for researchers working with this important heterocyclic compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of a Novel ACE Inhibitor based on a Pyridinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure. Their mechanism of action involves the inhibition of the ACE enzyme, which plays a crucial role in the renin-angiotensin system (RAS), leading to a reduction in the production of the potent vasoconstrictor angiotensin II. The structure-activity relationship (SAR) of ACE inhibitors is well-established, typically featuring a zinc-binding group, a C-terminal heterocyclic mimic (often proline), and side chains that interact with the enzyme's active site.
These application notes provide a detailed, albeit theoretical, protocol for the synthesis of a novel, hypothetical ACE inhibitor, (S)-2-((S)-1-(((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl)amino)ethyl)-5-aminopentanoic acid (referred to as PPA-Inhibitor 1 ), using 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a starting scaffold. Due to a lack of direct literature precedence for this specific synthetic route, the following protocols are based on established principles of medicinal chemistry and organic synthesis. The proposed inhibitor is designed as a dicarboxylate-containing agent, analogous to enalaprilat or lisinopril.
Proposed Signaling Pathway: The Renin-Angiotensin System (RAS)
The diagram below illustrates the renin-angiotensin system and the point of intervention for ACE inhibitors. By blocking the conversion of Angiotensin I to Angiotensin II, ACE inhibitors prevent vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure.
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.
Hypothetical Synthesis of PPA-Inhibitor 1
The proposed synthesis involves a multi-step approach beginning with the activation of the carboxylic acid on the pyridinone ring, followed by sequential amide couplings with protected amino acid derivatives, and concluding with deprotection steps to yield the final active compound.
Synthetic Workflow
Caption: Proposed synthetic workflow for PPA-Inhibitor 1.
Experimental Protocols
Note: These protocols are hypothetical and should be adapted and optimized based on experimental observations. Standard laboratory safety procedures should be followed at all times.
Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride
Objective: To activate the carboxylic acid of the starting material for subsequent amide coupling.
Methodology:
-
Suspend this compound in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add oxalyl chloride dropwise to the suspension at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitored by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
| Parameter | Value (Hypothetical) |
| Starting Material | 1.0 g (6.53 mmol) |
| Oxalyl Chloride | 1.24 g, 0.86 mL (9.80 mmol) |
| DCM | 20 mL |
| DMF | 1 drop |
| Temperature | 0 °C to RT |
| Reaction Time | 2 hours |
| Yield | Quantitative (assumed for crude) |
| Purity | Used without purification |
Step 2: Synthesis of (S)-ethyl 1-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl)-pyrrolidine-2-carboxylate
Objective: To form the first amide bond, coupling the pyridinone core with an amino acid ester.
Methodology:
-
Dissolve (S)-ethyl 2-aminopropanoate hydrochloride and triethylamine (TEA) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amino acid ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value (Hypothetical) |
| Acid Chloride (from Step 1) | ~6.53 mmol |
| (S)-ethyl 2-aminopropanoate HCl | 1.00 g (6.53 mmol) |
| Triethylamine (TEA) | 1.98 g, 2.73 mL (19.59 mmol) |
| DCM | 30 mL |
| Temperature | 0 °C to RT |
| Reaction Time | 16 hours |
| Yield | 1.45 g (85%) |
| Purity (by HPLC) | >95% |
Step 3: Synthesis of (S)-1-((1-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl)pyrrolidine-2-carboxylic acid
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid for the next coupling step.
Methodology:
-
Dissolve the product from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
| Parameter | Value (Hypothetical) |
| Starting Ester | 1.45 g (5.55 mmol) |
| Lithium Hydroxide (LiOH) | 0.27 g (11.1 mmol) |
| THF:Water | 20 mL (1:1 v/v) |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Yield | 1.21 g (93%) |
| Purity (by LC-MS) | >98% |
Step 4: Synthesis of the Fully Protected PPA-Inhibitor 1
Objective: To form the second amide bond to complete the dipeptide-like side chain.
Methodology:
-
Dissolve the carboxylic acid from Step 3, (S)-ethyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate, and 1-hydroxybenzotriazole (HOBt) in anhydrous DMF.
-
Add N,N'-diisopropylethylamine (DIPEA) to the mixture.
-
Cool the solution to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Value (Hypothetical) |
| Carboxylic Acid (from Step 3) | 1.21 g (5.16 mmol) |
| Amino Acid Ester | 1.40 g (5.16 mmol) |
| EDC·HCl | 1.19 g (6.19 mmol) |
| HOBt | 0.84 g (6.19 mmol) |
| DIPEA | 1.33 g, 1.79 mL (10.32 mmol) |
| DMF | 25 mL |
| Temperature | 0 °C to RT |
| Reaction Time | 18 hours |
| Yield | 1.95 g (78%) |
| Purity (by HPLC) | >95% |
Step 5: Synthesis of PPA-Inhibitor 1 (Final Deprotection)
Objective: To remove the Boc and ethyl ester protecting groups to yield the final active ACE inhibitor.
Methodology:
-
Dissolve the fully protected product from Step 4 in a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and purify by preparative reverse-phase HPLC to obtain the final product as a TFA salt.
-
The TFA salt can be converted to the free base or a pharmaceutically acceptable salt if required.
| Parameter | Value (Hypothetical) |
| Starting Material | 1.95 g (4.02 mmol) |
| TFA/DCM | 20 mL (1:1 v/v) |
| Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Yield | 1.25 g (81%) |
| Purity (by HPLC) | >99% |
Conclusion
This document outlines a plausible, though hypothetical, synthetic route to a novel ACE inhibitor, PPA-Inhibitor 1 , starting from this compound. The proposed protocols utilize standard organic synthesis techniques for amide bond formation and deprotection. The provided quantitative data is for illustrative purposes and would require experimental validation and optimization. This theoretical framework provides a solid foundation for researchers interested in exploring novel pyridinone-based scaffolds for the development of new ACE inhibitors.
Application Notes and Protocols: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in Agrochemical Synthesis
Introduction
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic carboxylic acid that has been investigated as a potential building block in the synthesis of bioactive molecules. While its direct application as a starting material for commercially available agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various pyridine-based herbicides and fungicides. Pyridine carboxamides, in particular, are a well-established class of agrochemicals, often targeting specific enzymes in pathogenic fungi. The derivatization of the carboxylic acid group of similar pyridine scaffolds is a common strategy in the development of new agrochemical candidates.
This document provides a generalized framework for the potential application of this compound in the synthesis of pyridine carboxamide agrochemicals, based on established synthetic methodologies for related compounds.
General Synthetic Pathway for Pyridine Carboxamide Agrochemicals
The primary route for incorporating this compound into potential agrochemical candidates involves the formation of an amide bond with a suitable amine moiety. This amine component is often a complex aromatic or aliphatic amine that contributes to the biological activity and specificity of the final product.
The overall synthetic scheme can be visualized as follows:
Caption: General workflow for the synthesis of potential pyridine carboxamide agrochemicals.
Experimental Protocols
The following protocols are generalized procedures for the key steps in the synthesis of pyridine carboxamide derivatives from this compound. These protocols are based on standard organic synthesis techniques for amide bond formation.
Protocol 1: Activation of the Carboxylic Acid
The carboxylic acid must first be converted to a more reactive species, such as an acid chloride, to facilitate amide bond formation.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.
-
Protocol 2: Amide Coupling Reaction
The activated acid chloride is then reacted with the desired amine to form the final pyridine carboxamide.
-
Materials:
-
Crude 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl chloride (from Protocol 1)
-
Selected bioactive amine (1.0 - 1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Dry glassware under an inert atmosphere
-
-
Procedure:
-
Dissolve the selected amine and the base in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acid chloride in anhydrous DCM dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Data Presentation
As no specific agrochemicals derived from this compound with reported yields or bioactivity data are available in the literature, a representative table of hypothetical data is presented below for illustrative purposes. This data would need to be generated through actual experimental work.
| Hypothetical Amine (R-NH₂) | Reaction Yield (%) | Purity (%) | Fungicidal Activity (EC₅₀, µg/mL) | Herbicidal Activity (IC₅₀, µM) |
| 4-chloroaniline | 75 | 98 | >100 | 50 |
| 2-amino-4-fluorotoluene | 82 | 97 | 50 | >100 |
| 3-(trifluoromethyl)aniline | 68 | 95 | 25 | 75 |
Signaling Pathway Visualization
Many pyridine-based fungicides act by inhibiting specific enzymes in the fungal respiratory chain. A common target is the succinate dehydrogenase (SDH) enzyme complex (Complex II). The hypothetical signaling pathway for an SDH inhibitor is depicted below.
Caption: Inhibition of succinate dehydrogenase by a hypothetical pyridine carboxamide fungicide.
While this compound is a viable synthon for the generation of novel chemical entities, its specific use in the synthesis of currently registered agrochemicals is not well-documented. The protocols and frameworks provided here serve as a guide for researchers and scientists to explore the potential of this molecule in the discovery and development of new agrochemical agents, particularly within the class of pyridine carboxamides. Further research and development are necessary to establish its role and efficacy in practical agrochemical applications.
Application Note: Prolyl 4-Hydroxylase Inhibition Assay Using 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl 4-hydroxylases (P4Hs) are a family of non-heme iron- and 2-oxoglutarate-dependent dioxygenases that play a critical role in collagen biosynthesis and cellular oxygen sensing.[1][2] These enzymes catalyze the hydroxylation of proline residues in procollagen chains, a post-translational modification essential for the formation of stable collagen triple helices.[2][3] Additionally, a subset of P4Hs, known as HIF prolyl hydroxylases (PHDs or EGLNs), are key regulators of the hypoxia-inducible factor (HIF) signaling pathway.[1][4] By hydroxylating the alpha subunit of HIF (HIF-α), PHDs mark it for proteasomal degradation under normoxic conditions.[4] Inhibition of P4Hs is a promising therapeutic strategy for various diseases, including fibrosis, anemia, and ischemic disorders.[1][3]
Pyridine carboxylic acid derivatives have emerged as a significant class of enzyme inhibitors, with many demonstrating potent activity against a range of enzymes.[5][6] Notably, pyridine dicarboxylates are known to be effective inhibitors of prolyl 4-hydroxylases.[1][7] This application note describes a detailed protocol for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid against human prolyl 4-hydroxylase (specifically, collagen prolyl 4-hydroxylase 1, C-P4H1).
Principle of the Assay
The activity of prolyl 4-hydroxylase can be determined by measuring the formation of one of its reaction products. This protocol utilizes the Succinate-Glo™ Hydroxylase Assay, a sensitive bioluminescent method that quantifies the amount of succinate produced during the hydroxylation reaction.[8][9][10] The assay is performed in a multi-well plate format, making it suitable for screening and characterizing potential inhibitors.
Signaling Pathway
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic Conditions.
Experimental Workflow
Caption: Workflow for the Prolyl 4-Hydroxylase Inhibition Assay.
Materials and Reagents
-
Enzyme: Recombinant human C-P4H1 (e.g., from a commercial supplier)
-
Inhibitor: this compound
-
Substrate: (Pro-Pro-Gly)10 peptide (or similar synthetic peptide substrate)
-
Cofactors and Buffers:
-
HEPES buffer (pH 7.4)
-
NaCl
-
FeSO₄ (prepare fresh in 10 mM HCl)
-
α-ketoglutarate
-
Ascorbate
-
Catalase
-
-
Detection Kit: Succinate-Glo™ Hydroxylase Assay Kit (Promega or similar)
-
Control Inhibitor: A known P4H inhibitor (e.g., pyridine-2,5-dicarboxylic acid)
-
Plate: White, opaque 384-well assay plate
-
Instrumentation: Luminometer
Experimental Protocol
1. Reagent Preparation
-
Assay Buffer: 10 mM HEPES, 10 mM NaCl, pH 7.4.
-
Enzyme Stock Solution: Prepare a stock solution of C-P4H1 in assay buffer. The final concentration in the assay will be 200 nM.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
Substrate Mix: Prepare a mix containing the peptide substrate (final concentration 500 µM), FeSO₄ (final concentration 50 µM), catalase (final concentration 0.1 mg/mL), ascorbate (final concentration 2 mM), and α-ketoglutarate (final concentration 100 µM) in assay buffer.
2. Assay Procedure
-
To the wells of a 384-well plate, add 2.5 µL of the serially diluted inhibitor or vehicle control (DMSO).
-
Add 5 µL of the 2X C-P4H1 enzyme solution to each well.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of the 4X substrate mix to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Add 10 µL of the Succinate Detection Reagent I to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the luminescence using a plate reader.
3. Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_inhibitor - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against C-P4H1
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Pyridine-2,5-dicarboxylic acid (Control) | 0.8 |
Conclusion
This application note provides a detailed protocol for assessing the inhibitory activity of this compound against prolyl 4-hydroxylase. The described Succinate-Glo™ assay is a robust and sensitive method suitable for inhibitor screening and characterization. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers in drug discovery and development. Based on the known activity of related pyridine carboxylic acid derivatives, it is plausible that this compound will exhibit inhibitory effects on P4H, and this protocol provides the means to quantify this activity.
References
- 1. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmembrane Prolyl 4-Hydroxylase is a Novel Regulator of Calcium Signaling in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with primary and secondary amines. This critical transformation is frequently employed in medicinal chemistry to synthesize novel compounds for drug discovery programs. The protocols outlined below utilize common and efficient coupling reagents, ensuring high yields and purity of the desired amide products.
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry. The coupling of a carboxylic acid with an amine is a thermodynamically favorable process; however, the direct reaction is often slow and requires high temperatures due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, various coupling reagents have been developed to activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.
This compound is a valuable building block in the synthesis of biologically active molecules. Its derivatives have been explored as potential therapeutic agents. The protocols herein describe the use of standard coupling reagents such as HATU, EDC/HOBt, and T3P for the efficient synthesis of amides from this particular carboxylic acid.
General Experimental Workflow
The general workflow for the amide coupling of this compound involves the activation of the carboxylic acid followed by the addition of the amine. The process is typically carried out in a suitable aprotic solvent and often in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.
Caption: General workflow for the amide coupling of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the amide coupling of this compound using various coupling reagents. The data is compiled from general protocols and specific examples found in the patent literature.[1][2]
| Coupling Reagent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA (2.0) | DMF | 0 to RT | 2-16 | 85-95 |
| EDC/HOBt | DIPEA or Et₃N (2.0-3.0) | DMF or DCM | 0 to RT | 12-24 | 70-90 |
| T3P® | Pyridine or Et₃N (3.0) | MeCN or EtOAc | RT to 50 | 1-4 | 80-95 |
| Example from Patent | Not Specified | DMF/MeCN | 0 to RT | Not Specified | 41[1][2] |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions. The example from the patent literature represents a specific, potentially complex substrate, which may account for the lower yield.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous DMF or DCM (Dichloromethane)
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (2.0-3.0 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃ solution, 1 M HCl solution, water, and brine. If using DMF, dilute with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: T3P®-Mediated Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
T3P® (Propylphosphonic anhydride) (50% solution in EtOAc or DMF) (1.5 eq)
-
Pyridine or Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous MeCN (Acetonitrile) or EtOAc (Ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous MeCN or EtOAc, add pyridine or Et₃N (3.0 eq).
-
Add the T3P® solution (1.5 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature or heat to 50 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the selection of an amide coupling protocol, considering factors such as substrate reactivity, desired yield, and reaction conditions.
Caption: Decision-making flowchart for selecting an appropriate amide coupling protocol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents such as HATU and EDC can be sensitizers. Avoid inhalation and skin contact.
-
Bases like DIPEA and triethylamine are corrosive and flammable. Handle with care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: Investigating a Novel Hypoxia-Inducible Factor (HIF) Pathway Modulator in Cancer Cell Line Studies
Introduction
This document provides a detailed overview of the potential application of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and structurally related compounds in the context of cancer cell line research. While direct studies on this specific molecule are not extensively documented in publicly available literature, its core structure is analogous to compounds known to modulate the Hypoxia-Inducible Factor (HIF) pathway. HIF is a critical transcription factor in cellular adaptation to hypoxic (low oxygen) conditions, which are a hallmark of the tumor microenvironment. The stabilization of the HIF-1α subunit, often through the inhibition of prolyl hydroxylase domain (PHD) enzymes, is a key therapeutic strategy being explored in oncology.
The protocols and conceptual frameworks outlined below are based on established methodologies for studying HIF prolyl hydroxylase inhibitors and their effects on cancer cell lines. These can serve as a guide for researchers and drug development professionals interested in evaluating the potential of this compound or similar molecules as anticancer agents.
Conceptual Signaling Pathway
The HIF-1 signaling pathway is a central regulator of cellular response to hypoxia. In normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion. Small molecule inhibitors of PHDs can mimic the hypoxic state by stabilizing HIF-1α, which can have context-dependent pro- or anti-tumoral effects.
Caption: Hypothetical mechanism of this compound as a PHD inhibitor.
Experimental Protocols
1. Cell Viability and Proliferation Assays
This protocol is designed to assess the effect of the test compound on the viability and proliferation of cancer cell lines.
a. Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
b. Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Western Blot Analysis for HIF-1α Stabilization
This protocol is used to determine if the test compound stabilizes the HIF-1α protein.
a. Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 4-8 hours).
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial investigation of a novel compound in cancer cell line studies.
Caption: A standard workflow for in vitro evaluation of a potential anticancer compound.
Quantitative Data Summary
As there is no direct experimental data available for this compound in cancer cell line studies, the following table is a template that researchers can use to summarize their findings.
| Cell Line | Assay | Compound Concentration | Result (e.g., % Inhibition, IC50) |
| e.g., MCF-7 | MTT (48h) | 1 µM | 15% |
| 10 µM | 45% | ||
| 50 µM | 80% | ||
| IC50 | 12.5 µM | ||
| e.g., HeLa | Western Blot (4h) | 10 µM | 3-fold increase in HIF-1α |
| 50 µM | 8-fold increase in HIF-1α |
Disclaimer: The information provided in these application notes and protocols is for research purposes only and is based on established methodologies for similar compounds. The specific activities and mechanisms of this compound have not been empirically determined from the available literature. Researchers should conduct their own validation studies.
Application Notes and Protocols for the Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its subsequent derivatization into amide and ester analogues. These compounds are of interest in medicinal chemistry due to the prevalence of the pyridone scaffold in various biologically active molecules.
I. Synthetic Scheme
The overall synthetic strategy involves a three-step process starting from pyridine. The first step is the N-methylation of pyridine to form a pyridinium salt, which is then oxidized to 1-methyl-2-pyridone. The second key step is the carboxylation of 1-methyl-2-pyridone at the 4-position to yield the target carboxylic acid. The final step involves the derivatization of the carboxylic acid to produce amides and esters.
Caption: Overall synthetic workflow for the preparation of this compound and its derivatives.
II. Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-2-pyridone
This protocol is adapted from a well-established method for the synthesis of 1-methyl-2-pyridone.
Materials:
-
Pyridine (dry)
-
Dimethyl sulfate
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium carbonate
-
Ethanol
-
5 L Round-bottom flask
-
Separatory funnel
-
Reflux condenser
-
Mechanical stirrer
-
Ice-salt bath
Procedure:
-
In a 5 L round-bottom flask equipped with a separatory funnel and a reflux condenser, place 145 g (1.83 moles) of dry pyridine.
-
Add 231 g (1.83 moles) of dimethyl sulfate dropwise through the separatory funnel.
-
After the addition is complete, heat the flask in a boiling water bath for two hours to complete the formation of the pyridinium salt.
-
Dissolve the crude pyridinium salt in 400 mL of water.
-
Fit the flask with a mechanical stirrer and cool the solution to 0°C in an ice-salt bath.
-
Prepare two separate solutions:
-
Solution A: 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water.
-
Solution B: 300 g (7.5 moles) of sodium hydroxide in 500 mL of water.
-
-
Add solutions A and B dropwise and simultaneously from two separatory funnels to the well-stirred pyridinium salt solution. Maintain the reaction temperature below 10°C.
-
Regulate the addition rate so that all of Solution B is added when half of Solution A has been added (approximately 1 hour). Add the remaining half of Solution A over another hour.
-
Allow the reaction mixture to stand for five hours, during which it will come to room temperature.
-
Salt out the 1-methyl-2-pyridone by adding 400–500 g of anhydrous sodium carbonate to the well-stirred solution until no more dissolves.
-
Separate the resulting oily layer.
-
Extract the aqueous layer with three 200 mL portions of ethanol.
-
Combine the oily layer and the ethanol extracts and distill under reduced pressure to remove the ethanol.
-
Transfer the residue to a distillation flask and distill under diminished pressure. The product will distill at 122–124°C/11 mm.
Expected Yield: 130–140 g (65–70%)
Protocol 2: Synthesis of this compound
This protocol is a proposed method based on the Kolbe-Schmitt reaction, which is a known method for the carboxylation of phenols and related compounds. Optimization of reaction conditions (temperature, pressure, and reaction time) may be necessary to achieve a good yield.
Materials:
-
1-Methyl-2-pyridone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂) (gas or dry ice)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
High-pressure autoclave
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP, sulfolane)
Procedure:
-
In a high-pressure autoclave, dissolve 1-methyl-2-pyridone in a suitable high-boiling polar aprotic solvent.
-
Add at least one equivalent of a strong base (e.g., NaOH or KOH) to form the corresponding salt.
-
Seal the autoclave and pressurize with carbon dioxide to approximately 100 atm.
-
Heat the mixture to 125-150°C with vigorous stirring. The optimal temperature will need to be determined experimentally.
-
Maintain the reaction at this temperature and pressure for several hours (e.g., 6-24 hours).
-
Cool the autoclave to room temperature and slowly vent the excess CO₂.
-
Transfer the reaction mixture to a beaker and acidify with a mineral acid (e.g., H₂SO₄ or HCl) to a pH of approximately 2-3.
-
The product, this compound, should precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.
Characterization Data (for the target compound):
Protocol 3: Synthesis of Amide Derivatives
This protocol describes a general method for amide bond formation using a coupling agent.
Materials:
-
This compound
-
Amine (various primary or secondary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 equivalents) and DIPEA or TEA (2-3 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) or DCC (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 4: Synthesis of Ester Derivatives (Fischer Esterification)
This protocol describes a classic method for the formation of esters from a carboxylic acid and an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (the alcohol also serves as the solvent).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of TsOH).
-
Heat the mixture to reflux and maintain for several hours (4-24 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by distillation if it is a liquid.
III. Data Presentation
The following tables summarize the key reagents and expected products for the synthesis of various derivatives.
Table 1: Synthesis of Amide Derivatives
| Amine | Coupling Agent | Base | Expected Product |
| Aniline | EDC/HOBt | DIPEA | N-phenyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide |
| Benzylamine | EDC/HOBt | DIPEA | N-benzyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide |
| Morpholine | EDC/HOBt | DIPEA | (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)(morpholino)methanone |
| Piperidine | EDC/HOBt | DIPEA | (1-methyl-2-oxo-1,2-dihydropyridin-4-yl)(piperidin-1-yl)methanone |
Table 2: Synthesis of Ester Derivatives
| Alcohol | Acid Catalyst | Expected Product |
| Methanol | H₂SO₄ | Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate |
| Ethanol | H₂SO₄ | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate |
| Propanol | H₂SO₄ | Propyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate |
| Isopropanol | H₂SO₄ | Isopropyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate |
IV. Signaling Pathways and Biological Context
Pyridone-containing compounds have been shown to interact with various biological targets. Two notable signaling pathways that are often modulated by such derivatives are the PIM-1 kinase pathway and the EGFR/PI3K/Akt/mTOR pathway. Understanding these pathways is crucial for the rational design of new therapeutic agents.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and apoptosis. Its expression is often upregulated in various cancers. The activation of PIM-1 is primarily regulated by the JAK/STAT signaling pathway.
Caption: The PIM-1 kinase signaling pathway and the potential point of intervention for pyridone-based inhibitors.
EGFR/PI3K/Akt/mTOR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway, particularly through the PI3K/Akt/mTOR axis, is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Caption: The EGFR/PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development, with mTOR as a potential target for pyridone derivatives.
References
Application Notes and Protocols for the Characterization of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (C₇H₇NO₃, Molar Mass: 153.14 g/mol ) is a pyridinone derivative of interest in pharmaceutical and chemical research.[1][2][3] Accurate and comprehensive characterization is crucial for its identification, purity assessment, and quality control. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and quantifying its concentration in various samples. A reverse-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 95 5 15.0 5 95 20.0 5 95 22.0 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
Table 1: HPLC Purity Analysis Data
| Parameter | Value |
| Retention Time (t R ) | ~ 8.5 min (typical) |
| Purity (by area %) | > 98% (for a pure sample) |
| Tailing Factor | 1.0 - 1.5 |
| Theoretical Plates | > 2000 |
Workflow Diagram:
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confident identification of the target compound and characterization of any impurities.
Experimental Protocol:
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ESI is generally suitable for this compound.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Nitrogen): 600 L/hr
-
Scan Range: m/z 50 - 500
-
Data Presentation:
Table 2: LC-MS Characterization Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₇NO₃ |
| Exact Mass | 153.0426 g/mol [1] |
| [M+H]⁺ (Monoisotopic) | 154.0499 m/z |
| [M+Na]⁺ (Monoisotopic) | 176.0318 m/z |
| Key Fragment Ions | m/z 108 (loss of COOH and H)[1] |
Logical Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) with a drop of DMSO-d₆ to solubilize the carboxylic acid.
-
Sample Concentration: 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.
-
¹H NMR:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Data Presentation:
Table 3: Predicted NMR Spectroscopic Data (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~13.0 | broad singlet | 1H | -COOH |
| ¹H | ~7.5 | doublet | 1H | H on C5 |
| ¹H | ~6.5 | doublet | 1H | H on C3 |
| ¹H | ~6.3 | doublet of doublets | 1H | H on C6 |
| ¹H | ~3.4 | singlet | 3H | -CH₃ |
| ¹³C | ~165 | singlet | - | -COOH |
| ¹³C | ~160 | singlet | - | C=O (C2) |
| ¹³C | ~145 | singlet | - | C4 |
| ¹³C | ~140 | singlet | - | C6 |
| ¹³C | ~118 | singlet | - | C5 |
| ¹³C | ~105 | singlet | - | C3 |
| ¹³C | ~37 | singlet | - | -CH₃ |
Experimental Workflow:
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.
Experimental Protocol:
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Measurement:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Presentation:
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3300 - 2500 | Broad, Strong | Carboxylic Acid O-H | Stretch[4][5] |
| 1760 - 1690 | Strong | Carboxylic Acid C=O | Stretch[4][5] |
| 1650 - 1600 | Strong | Pyridinone C=O | Stretch |
| 1600 - 1450 | Medium | C=C | Aromatic/Ring Stretch |
| 1320 - 1210 | Medium | C-O | Stretch[4] |
| 1440 - 1395 | Medium | O-H | Bend[4] |
Signaling Pathway Analogy for IR Spectroscopy:
This diagram illustrates the relationship between molecular vibrations and the resulting IR spectrum.
References
- 1. This compound | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry. While specific biological activity and detailed drug discovery applications for this exact molecule are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds. This document provides an overview of the available information on this compound and explores the established applications of its close structural analogs in drug discovery. These analogs serve as important reference points for understanding the potential utility of this chemical scaffold.
Introduction to this compound
This compound is a pyridine derivative with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol [1][2]. It is also known by its IUPAC name, 1-methyl-2-oxopyridine-4-carboxylic acid[1]. The compound is a solid at room temperature and its basic chemical and physical properties are cataloged in various chemical databases[1][2][3].
Currently, the primary documented application of this compound is as a chemical intermediate in organic synthesis. Its potential as a building block for more complex molecules makes it a compound of interest for synthetic and medicinal chemists.
Applications of Structural Analogs in Drug Discovery
The therapeutic potential of the 2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold can be inferred from the biological activities of its analogs. These related compounds have been investigated for a range of therapeutic areas.
6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid
This close analog serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. It is also utilized in the development of anti-inflammatory and antimicrobial agents[3][4]. Its versatile chemical nature allows for its incorporation into diverse molecular architectures to enhance bioactivity[3][4].
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
This compound is a precursor to and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, which is used for the treatment of hypertension[5]. The incorporation of this scaffold into drug candidates has been explored for conditions such as pain, cancer, and hepatitis C[5].
Dihydropyridine Derivatives
The broader class of dihydropyridines, which shares the core ring structure, is well-established in medicine. These compounds are known for their diverse pharmacological activities, including:
-
Calcium Channel Modulation: Hantzsch 1,4-dihyropyridines are widely recognized as calcium channel blockers used in the treatment of cardiovascular diseases.
-
Anticancer Activity: Certain dihydropyridine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines[6].
-
Antimicrobial and Anti-inflammatory agents: The dihydropyridine scaffold is a versatile starting point for the development of new antimicrobial and anti-inflammatory drugs.
Quantitative Data on Related Compounds
| Compound ID | Cell Line | Cytotoxic Activity (IC₅₀ in µM) | Reference |
| 3a | HCT-15 | 7.94 ± 1.6 | [6] |
| 3b | HCT-15 | 9.24 ± 0.9 | [6] |
Table 1: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives. Compounds 3a and 3b are novel dihydropyridine carboxylic acid derivatives synthesized and evaluated for their anticancer properties[6].
Experimental Protocols
Detailed experimental protocols for the specific use of this compound in drug discovery are not published. However, a general synthetic protocol for a related class of compounds, dihydropyridine carboxylic acids, is provided below as a reference for researchers interested in working with this scaffold.
Protocol 1: General Synthesis of Dihydropyridine Carboxylic Acids[6]
This protocol describes a method for the synthesis of dihydropyridine carboxylic acid derivatives from ynones.
Materials:
-
Ynone derivative of pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triflic anhydride
-
Ketene acetal
-
Water
Procedure:
-
Dissolve the ynone derivative (1.0 mmol) in anhydrous CH₂Cl₂ (15 mL) under an inert atmosphere and cool the solution to -78 °C.
-
Add triflic anhydride (1.2 mmol) to the solution via syringe and stir the mixture for 3 hours at -78 °C.
-
Add the corresponding ketene acetal (1.2 mmol) and continue stirring at -78 °C for an additional 8 hours.
-
Allow the reaction mixture to warm to room temperature (25 °C).
-
Transfer the reaction mixture to a separatory funnel and wash with water (3 x 30 mL).
-
The organic layer containing the dihydropyridine carboxylic acid derivative can then be dried and concentrated. Further purification may be required.
Signaling Pathways and Workflows
Visualizing the process of drug discovery and the potential mechanism of action is crucial for understanding the application of a compound. Below are diagrams representing a general drug discovery workflow and a hypothetical signaling pathway that could be targeted by derivatives of this scaffold.
References
Application Notes and Protocols: 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid as a Precursor for Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a versatile heterocyclic building block with significant potential in the synthesis of biologically active molecules. Its unique chemical structure, featuring a pyridinone core with a carboxylic acid moiety, makes it an ideal starting material for the development of novel therapeutic agents and other bioactive compounds. The pyridinone scaffold is a recognized pharmacophore present in numerous approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of biologically active molecules, with a focus on its application in the development of enzyme inhibitors.
Key Applications
The primary application of this compound lies in its use as a scaffold for the synthesis of various derivatives through modification of its carboxylic acid group. The most common transformation is the formation of amide bonds with a wide range of primary and secondary amines, leading to a diverse library of N-substituted carboxamides. These derivatives have been explored for various biological activities, including but not limited to:
-
Enzyme Inhibition: The pyridinone core can serve as a scaffold for the design of inhibitors for various enzymes, including kinases and hydrolases.
-
Antiviral Agents: Dihydropyridine and quinoline carboxylic acid derivatives have shown promise as antiviral agents.[1][2]
-
Anticancer Agents: The cytotoxic potential of dihydropyridine carboxylic acid derivatives against cancer cell lines has been investigated.[1]
-
Agrochemicals: Related structures have been utilized in the formulation of herbicides and fungicides.
A notable example of a biologically active molecule derived from a related scaffold is GSK2256294 , a potent and selective inhibitor of soluble epoxide hydrolase (sEH) that has undergone clinical evaluation.[3][4][5] While the direct synthesis from this compound is not explicitly detailed in the public domain, the structural similarity suggests its potential as a key precursor for analogous compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| CAS Number | 33972-97-3 | [3] |
| Appearance | Solid | |
| IUPAC Name | 1-methyl-2-oxopyridine-4-carboxylic acid | [3] |
Table 2: Biological Activity of a Representative Dihydropyridine Carboxylic Acid Derivative
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Dihydropyridine Carboxylic Acid Derivative 3a | HCT-15 (Colon Cancer) | 7.94 ± 1.6 | [1] |
| Dihydropyridine Carboxylic Acid Derivative 3b | HCT-15 (Colon Cancer) | 9.24 ± 0.9 | [1] |
Experimental Protocols
The following protocols describe the general procedures for the synthesis of amide derivatives from this compound. These protocols are based on standard amide coupling reactions commonly employed in medicinal chemistry.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a widely used method for forming an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide derivative.
Protocol 2: Amide Coupling via Acyl Chloride Formation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with the amine. This method is often suitable for less reactive amines.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Amine of interest
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., DCM)
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine of interest (1.1 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the solution of the acyl chloride dropwise.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide product.
Visualizations
Synthesis of N-Aryl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Caption: General workflow for the synthesis and biological evaluation of N-aryl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamides.
General Signaling Pathway Inhibition
Caption: Conceptual diagram of a pyridinone-based inhibitor targeting a kinase in a cellular signaling pathway.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of biologically active molecules. Its utility in medicinal chemistry is demonstrated by the prevalence of the pyridinone scaffold in numerous bioactive compounds. The straightforward functionalization of its carboxylic acid moiety, primarily through amide bond formation, allows for the rapid generation of diverse chemical libraries for biological screening. The protocols and information provided herein serve as a guide for researchers in the fields of drug discovery and development to effectively utilize this important building block in their synthetic endeavors.
References
- 1. Amide Synthesis [fishersci.dk]
- 2. Synthesis and antiviral evaluation of N-carboxamidine-substituted analogues of 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Cytotoxicity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid on HeLa Cells
Abstract
This document provides a detailed protocol for assessing the cytotoxic effects of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid on human cervical adenocarcinoma (HeLa) cells. The primary method detailed is the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard for quantifying metabolic activity as an indicator of cell viability.[1] Additionally, this note presents a hypothetical data set to illustrate the potential dose-dependent cytotoxic effects of the compound and discusses possible mechanisms of action, including the induction of apoptosis through the intrinsic mitochondrial pathway, a common cell death mechanism in HeLa cells.[2][3] This guide is intended for researchers in oncology, drug discovery, and cell biology.
Introduction
HeLa cells are a widely utilized in-vitro model for studying the efficacy of novel anti-cancer compounds.[4] this compound is a heterocyclic compound with a structure that suggests potential biological activity. Evaluating the cytotoxicity of such novel compounds is a critical first step in the drug development pipeline. This application note outlines the necessary protocols to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on HeLa cells and provides a framework for investigating the underlying molecular mechanisms.
Data Presentation
The following table summarizes hypothetical results from an MTT assay where HeLa cells were treated with varying concentrations of this compound for 48 hours. The data illustrates a dose-dependent decrease in cell viability.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 10 | 1.103 | 0.075 | 87.9 |
| 25 | 0.877 | 0.061 | 69.9 |
| 50 | 0.631 | 0.045 | 50.3 |
| 100 | 0.315 | 0.028 | 25.1 |
| 200 | 0.152 | 0.019 | 12.1 |
Note: This data is for illustrative purposes only.
Based on this hypothetical data, the IC₅₀ value for this compound on HeLa cells after 48 hours of exposure is approximately 50 µM.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[1][5][6] The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Materials:
-
HeLa cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Solution
-
96-well flat-bottom plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[6][7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[6]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Experimental Workflow
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Studies on apoptosis in HeLa cells via the ROS-mediated mitochondrial pathway induced by new dibenzoxanthenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.8.1. MTT cell viability assay [bio-protocol.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete N-methylation of the starting pyridine derivative: The methylating agent may be old or decomposed, or the reaction time/temperature may be insufficient. 2. Ineffective Oxidation: The oxidizing agent (e.g., potassium ferricyanide) may have degraded, or the pH of the reaction is not optimal for the oxidation to proceed. 3. Poor quality of starting materials: Impurities in the starting 4-pyridinecarboxylic acid or methylating agent can interfere with the reaction. | 1. Ensure the quality of the methylating agent (e.g., dimethyl sulfate) and consider using a freshly opened bottle. Optimize reaction conditions by increasing the reaction time or temperature. Monitor the reaction progress using techniques like TLC or NMR. 2. Use a fresh batch of potassium ferricyanide. Ensure the reaction is sufficiently basic, as the oxidation is typically carried out under alkaline conditions.[1] 3. Purify the starting materials before use. 4-Pyridinecarboxylic acid can be recrystallized, and the methylating agent can be distilled if necessary. |
| Formation of a Mixture of Isomers (e.g., 1-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid) | The synthesis of 1-alkyl-4-pyridones can sometimes occur, especially if starting from a 4-pyranone derivative and a primary amine. While less likely in the direct oxidation of a 1-methylpyridinium salt, alternative synthetic strategies might lead to isomeric impurities. | Characterize the product mixture carefully using NMR and mass spectrometry to identify the isomers. Adjust the synthetic strategy to favor the formation of the desired 2-pyridone isomer. For instance, the oxidation of a pre-formed N-methylpyridinium salt is a reliable method for producing 1-methyl-2-pyridone, and this regioselectivity is expected to carry over to substituted pyridines.[1] |
| Significant Side Product Formation | 1. Over-oxidation: Harsh reaction conditions can lead to the degradation of the desired product. 2. Ring-opening of the pyridinium salt: Under certain basic conditions, the pyridinium ring can be susceptible to nucleophilic attack and subsequent ring-opening. | 1. Carefully control the reaction temperature and the rate of addition of the oxidizing agent. Monitor the reaction closely and stop it once the starting material is consumed. 2. Maintain a low temperature during the addition of the base and oxidizing agent. The simultaneous addition of the base and oxidant can help to trap the intermediate species and prevent ring-opening.[1] |
| Difficulty in Product Isolation and Purification | The carboxylic acid group can make the product highly polar and potentially water-soluble, complicating extraction from aqueous reaction mixtures. The product may also be a solid that is difficult to crystallize. | Acidify the reaction mixture to protonate the carboxylic acid, which should decrease its water solubility and facilitate precipitation or extraction into an organic solvent. If the product remains in the aqueous layer, consider using a continuous liquid-liquid extractor. For purification, column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/acetic acid) can be effective. Recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture) should also be attempted. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable general approach for the synthesis of this compound?
A1: A common and effective strategy involves a two-step process:
-
N-methylation: The nitrogen atom of a suitable starting material, such as 4-pyridinecarboxylic acid or its ester derivative, is methylated.
-
Oxidation: The resulting N-methylpyridinium salt is then oxidized to form the 2-pyridone ring system.
A well-established method for the synthesis of the parent 1-methyl-2-pyridone involves the methylation of pyridine with dimethyl sulfate, followed by oxidation with potassium ferricyanide in a basic solution.[1] This method can be adapted for substrates containing a carboxylic acid group at the 4-position.
Q2: What are the key reaction parameters to control for maximizing the yield?
A2: To maximize the yield, careful control of the following parameters is crucial:
-
Temperature: The N-methylation step may require heating, while the oxidation step is often performed at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions.[1]
-
Stoichiometry: Precise control of the molar ratios of the reactants, especially the methylating agent and the oxidizing agent, is important.
-
pH: The oxidation step is highly dependent on the pH of the reaction medium. A basic environment is typically required.
-
Purity of Reagents: Using high-purity starting materials and reagents is essential to avoid side reactions and purification difficulties.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to check for the consumption of the starting material and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide detailed information about the conversion of reactants to products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for tracking the formation of the desired product and identifying any major side products.
Q4: What are the expected spectroscopic signatures for this compound?
A4: The expected spectroscopic data for the target compound are:
-
¹H NMR: Signals corresponding to the N-methyl group (a singlet), and protons on the dihydropyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups.
-
¹³C NMR: Resonances for the N-methyl carbon, the carbonyl carbon of the pyridone, the carboxylic acid carbon, and the carbons of the dihydropyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ).[2][3][4][5]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the pyridone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible protocol can be adapted from the reliable synthesis of 1-methyl-2-pyridone.[1]
Proposed Synthesis of this compound
Step 1: N-Methylation of 4-Pyridinecarboxylic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-pyridinecarboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile).
-
Add dimethyl sulfate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or NMR.
-
Cool the mixture to room temperature. The N-methylpyridinium salt may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude salt can be used in the next step without further purification.
Step 2: Oxidation to this compound
-
Dissolve the crude N-methyl-4-carboxypyridinium salt in water in a flask equipped with a mechanical stirrer and cool the solution to 0 °C in an ice-salt bath.
-
Prepare two separate solutions:
-
Potassium ferricyanide (2.2 equivalents) in water.
-
Sodium hydroxide (4 equivalents) in water.
-
-
Add the potassium ferricyanide and sodium hydroxide solutions dropwise and simultaneously to the well-stirred pyridinium salt solution, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring at low temperature for an additional 1-2 hours.
-
Acidify the reaction mixture to a pH of 3-4 with concentrated hydrochloric acid.
-
The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Below are diagrams illustrating the proposed experimental workflow and a logical troubleshooting flow.
Caption: Proposed two-step synthesis workflow.
Caption: Troubleshooting logic for low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a two-step process starting from 4-hydroxypyridine-2,6-dicarboxylic acid (Chelidamic Acid). The process includes:
-
N-methylation: Introduction of a methyl group onto the pyridine ring nitrogen.
-
Selective Decarboxylation: Removal of the carboxylic acid group at the C2 position. The carboxyl group alpha to the ring nitrogen is typically more labile and can be removed under controlled heating.[1]
Q2: Why is my overall yield consistently low?
Low yields can stem from several factors. The most common issues are incomplete reactions in either the methylation or decarboxylation step, and product loss during purification. It is also critical to ensure the complete removal of solvents and moisture from starting materials and intermediates.
Q3: I see multiple spots on my TLC plate after the methylation step. What are they?
Besides your desired N-methylated product and unreacted starting material, a common byproduct is the O-methylated isomer (2,6-dicarboxy-4-methoxypyridine). The ratio of N- vs. O-methylation is highly dependent on the choice of methylating agent, base, and solvent.[2]
Q4: How can I favor N-methylation over O-methylation?
Chemoselectivity between N- and O-methylation can be challenging due to the competing nucleophilicity of the ring nitrogen and the hydroxyl group.[2] Factors that can influence this include:
-
Steric Hindrance: Bulky methylating agents may favor methylation at the less hindered site.
-
Solvent Polarity: The polarity of the solvent can influence the reactivity of the nucleophiles.
-
Counter-ion: The choice of base and the resulting counter-ion can affect the reaction outcome.
Q5: The decarboxylation step is not working efficiently. What can I do?
Inefficient decarboxylation is often due to insufficient heating or an inappropriate choice of solvent. High-boiling point solvents like anisole or diphenyl ether can be effective.[3] The reaction progress should be monitored (e.g., by observing CO2 evolution or TLC) to ensure it goes to completion. However, excessive heat can lead to unwanted side reactions.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Yield after Methylation | 1. Incomplete reaction. 2. Formation of O-methylated byproduct. 3. Suboptimal methylating agent. | 1. Increase reaction time or temperature moderately. Monitor via TLC. 2. Modify reaction conditions (base, solvent) to improve N-methylation selectivity. 3. Consider using agents like dimethyl sulfate or methyl iodide with an appropriate base. |
| Product is Contaminated with Starting Material | Incomplete reaction in the methylation or decarboxylation stage. | Ensure each step runs to completion by monitoring with TLC or another appropriate analytical method before proceeding to the next step or workup. |
| Formation of Double-Decarboxylated Byproduct | The decarboxylation conditions (temperature, time) are too harsh, causing the loss of both carboxylic acid groups. | Reduce the reaction temperature or time for the decarboxylation step. Monitor the reaction closely to stop it once the desired product is formed. |
| Difficulty Purifying Final Product | The polarity of the product, byproducts (O-methylated, double decarboxylated), and starting material may be very similar. | Utilize column chromatography with a carefully selected gradient of polar solvents (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[4] Recrystallization from a suitable solvent system can also be effective for final purification. |
Experimental Protocols
Protocol 1: N-methylation of Chelidamic Acid
-
Setup: To a solution of Chelidamic Acid (1 equivalent) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Reagent Addition: While stirring, add a methylating agent like dimethyl sulfate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, pour the reaction mixture into ice water and acidify with HCl to a pH of approximately 3.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude N-methylated intermediate.
Protocol 2: Selective Decarboxylation
-
Setup: Suspend the crude N-methylated intermediate in a high-boiling point solvent such as anisole.[3]
-
Reaction: Heat the suspension to reflux (approx. 150-160°C) and maintain until carbon dioxide evolution ceases (typically 2-4 hours). Monitor the disappearance of the starting material by TLC.
-
Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure.
-
Purification: Wash the crude solid with a non-polar solvent like ether to remove residual anisole. The final product can be further purified by column chromatography or recrystallization.
Visualized Workflows and Pathways
Caption: Overall synthesis pathway for the target molecule.
Caption: Key side reactions in the synthesis process.
Caption: Troubleshooting workflow for low product yield.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 33972-97-3). The information is geared towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common purification techniques for pyridone-carboxylic acids, including this compound, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present in the crude product.
Q2: Which solvents are suitable for the recrystallization of this compound?
Q3: How can I remove highly polar, water-soluble impurities?
A3: If your crude product is contaminated with highly polar, water-soluble impurities, an acid-base extraction can be effective. By dissolving the crude material in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate), the carboxylic acid will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product, which is then collected by filtration.
Q4: What type of column chromatography is recommended for this compound?
A4: Normal-phase silica gel column chromatography is a common method for purifying pyridone-carboxylic acids. A solvent system of dichloromethane/methanol or hexane/ethyl acetate with a small amount of acetic acid to improve peak shape and prevent tailing of the acidic compound is often a good starting point.[2]
Q5: What are the expected physical properties of pure this compound?
A5: The pure compound is a solid with a molecular weight of 153.14 g/mol and a molecular formula of C₇H₇NO₃.[3][4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent or a solvent mixture. - Reduce the amount of solvent used for dissolution. - Place the solution in a freezer for an extended period to maximize crystal formation. |
| The compound is precipitating as an oil rather than crystals. | - Try a slower cooling rate. - Add a co-solvent in which the compound is less soluble. - Scratch the inside of the flask with a glass rod to induce crystallization. | |
| Persistent Impurities After Purification | The impurity has similar polarity to the desired product. | - If using column chromatography, try a different solvent system with a shallower gradient. - Consider an alternative purification method, such as preparative HPLC. - If the impurity is not acidic, an acid-base extraction should be effective. |
| Streaking/Tailing on TLC or Column Chromatography | The carboxylic acid is interacting strongly with the silica gel. | - Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid and improve the peak shape.[7] |
| Product is Colored | Presence of colored impurities from the reaction. | - Treat a solution of the crude product with activated carbon before filtration and recrystallization. - Ensure thorough removal of any residual reagents or catalysts from the synthesis. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent by testing the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, acetonitrile, isopropanol). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a silica gel column in a suitable glass column.
-
Mobile Phase (Eluent): Choose an appropriate eluent system. A good starting point is a mixture of a non-polar and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol. Add a small amount of acetic acid (0.5%) to the eluent to prevent tailing.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table can be used to log and compare the results of different purification trials to optimize your procedure.
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (e.g., by NMR, HPLC) | Notes |
| Recrystallization (Solvent A) | |||||
| Recrystallization (Solvent B) | |||||
| Column Chromatography (Eluent A) | |||||
| Acid-Base Extraction |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CAS 33972-97-3 | this compound - Synblock [synblock.com]
- 7. reddit.com [reddit.com]
optimizing reaction conditions for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid amide bond formation
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of amide bond formation with 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for forming amide bonds with this compound?
A1: A variety of modern coupling reagents can be successfully employed. The choice depends on factors like the amine's reactivity, steric hindrance, and desired reaction scale. Commonly used reagents include:
-
Uronium/Aminium salts: HATU, HBTU, and HCTU are highly efficient and lead to rapid reactions with minimal side products.[1][2] HATU is often a first choice for challenging couplings.[3]
-
Carbodiimides: EDC (water-soluble) and DCC or DIC (organic-soluble) are cost-effective options.[4][5] They are almost always used with additives like HOBt or OxymaPure to improve efficiency and suppress racemization if chiral amines are used.[6][7]
-
Phosphonium salts: PyBOP and PyAOP are also very effective, particularly for sterically hindered substrates.[7]
Q2: How do I choose the right solvent for the reaction?
A2: The ideal solvent should dissolve both the carboxylic acid and the amine, be anhydrous, and be inert to the reaction conditions. Common choices include:
-
N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves most reactants. It must be of high purity and anhydrous.
-
Dichloromethane (DCM): A less polar option, often used with carbodiimide couplings.[5]
-
Acetonitrile (MeCN): Another suitable polar aprotic solvent.
-
Tetrahydrofuran (THF): Can also be used, but ensure it is anhydrous.[5]
Q3: Which base should I use and how much?
A3: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the coupling process.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most common choice as it is sterically hindered and non-nucleophilic. Typically, 2-3 equivalents are used.[1][6]
-
Triethylamine (TEA): Can also be used, but it is slightly more nucleophilic and can sometimes lead to side reactions.
-
N-Methylmorpholine (NMM): A weaker base that can be beneficial in reducing potential racemization.
Q4: What is the optimal reaction temperature?
A4: Most amide coupling reactions are initially run at 0°C during the activation of the carboxylic acid and then allowed to warm to room temperature (20-25°C) after the amine is added.[5] For particularly difficult couplings (e.g., with sterically hindered or electron-deficient amines), gentle heating (e.g., 40-80°C) may be necessary to drive the reaction to completion.[8]
Q5: Are there any specific side reactions to watch out for with this molecule?
A5: While the N-methyl group on the pyridone ring prevents N-acylation at that position, other general side reactions can occur:
-
Hydrolysis: The activated carboxylic acid intermediate is sensitive to moisture. Using anhydrous solvents and reagents is critical to prevent hydrolysis back to the starting carboxylic acid.[6]
-
Guanidinium Formation: When using uronium/aminium reagents like HATU or HBTU, a side reaction can occur where the reagent reacts with the amine, forming an inactive guanidinium byproduct. To minimize this, pre-activating the carboxylic acid with the coupling reagent before adding the amine is recommended.[3]
-
Racemization: If your amine substrate is chiral, racemization can be a concern, especially at higher temperatures. Using additives like HOBt or HOAt and running the reaction at lower temperatures can suppress this.[6][7]
Data Presentation: Coupling Reagent Comparison
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Typical Temp. | Relative Cost | Key Considerations |
| HATU | None needed | DIPEA (2-3) | DMF, MeCN | 0°C to RT | High | Very efficient, fast reactions, good for difficult couplings.[1] |
| EDC·HCl | HOBt or Oxyma (1.1) | DIPEA (2-3) | DMF, DCM | 0°C to RT | Medium | Water-soluble urea byproduct is easily removed by aqueous workup.[4] |
| DCC | HOBt (1.1) | None or Cat. DMAP | DCM, THF | 0°C to RT | Low | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration.[4][5] |
| PyBOP | None needed | DIPEA (2-3) | DMF, DCM | 0°C to RT | High | Powerful reagent, good for sterically hindered substrates. |
| SOCl₂ / (COCl)₂ | None | Pyridine or TEA (2-3) | DCM, Toluene | 0°C to RT | Low | Two-step process (forms acyl chloride first), can be harsh.[5] |
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Question: I have set up the reaction, but TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
-
Answer: This is a common issue that can stem from several sources:
-
Inefficient Carboxylic Acid Activation: Your coupling reagent may be old, hydrated, or simply not potent enough for the substrate.
-
Solution: Use a fresh bottle of a high-purity coupling reagent. Consider switching to a more powerful reagent like HATU or COMU. Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine can improve results.[6]
-
-
Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[4]
-
Solution: Ensure you are using a sufficient excess of a non-nucleophilic base (like DIPEA) to neutralize any acid and keep the amine in its free base form.
-
-
Presence of Water: Moisture will hydrolyze the activated intermediate.
-
Solution: Use anhydrous solvents (e.g., from a solvent purification system or a freshly opened bottle over molecular sieves) and ensure all glassware is oven-dried.
-
-
Steric Hindrance: If either the pyridone acid or the amine has bulky groups near the reaction center, the reaction can be very slow.
-
Solution: Increase the reaction temperature (e.g., to 50°C) and prolong the reaction time. Alternatively, converting the carboxylic acid to an acyl fluoride, which is less hindered, can be an effective strategy for difficult couplings.[8]
-
-
Problem 2: The reaction is complete, but the product is impure and difficult to purify.
-
Question: My reaction worked, but I have a major byproduct that is difficult to separate from my desired amide. What could it be?
-
Answer: The identity of the byproduct often depends on the reagents used:
-
Urea Byproduct (from Carbodiimides): If you used DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in DCM and can be filtered off. However, some may remain. If you used EDC, the byproduct is water-soluble and should be removed with an aqueous workup.
-
Solution for DCU: If filtration is incomplete, DCU can sometimes be removed by recrystallization from acetonitrile, as it has very low solubility in this solvent.[2]
-
Solution for EDU: Perform multiple aqueous washes (e.g., with dilute HCl, NaHCO₃, and brine) to thoroughly remove the ethyl-dimethylaminopropyl-urea.
-
-
Unreacted Activated Ester: If the reaction with the amine is slow, the activated ester (e.g., HOBt-ester) can be a persistent impurity.
-
Solution: Ensure the amine is added promptly after the activation step and that the stoichiometry is correct (a slight excess of the amine, 1.1-1.2 equivalents, can help).
-
-
Problem 3: The reaction starts but seems to stall before completion.
-
Question: The reaction proceeds to about 50% conversion and then stops. What can I do?
-
Answer: Stalling can indicate an equilibrium issue or reagent degradation.
-
Solution 1: Re-dosing: Add another portion (e.g., 0.25-0.5 equivalents) of the coupling reagent and base to the reaction mixture to re-initiate activation.
-
Solution 2: Increase Temperature: Gently warming the reaction can often provide the energy needed to overcome the activation barrier for sluggish couplings. Monitor for potential degradation of starting materials or products at higher temperatures.
-
Experimental Protocols
Protocol 1: General Procedure using HATU
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure using EDC/HOBt
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.1 eq), and the desired amine (1.1 eq).
-
Dissolve the components in anhydrous DMF or DCM (approx. 0.1 M).
-
Cool the flask to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled, stirring solution in one portion.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Once complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove the urea byproduct and unreacted reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
troubleshooting low conversion rates in reactions with 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The following sections address common issues related to low conversion rates in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
This compound possesses a unique combination of functional groups that dictate its chemical behavior. The pyridine ring is electron-deficient, which can influence the reactivity of its substituents.[1] The carboxylic acid group at the 4-position is a versatile handle for various transformations, including amide bond formation and esterification.[2] The N-methyl-2-pyridone moiety can also play a role in the molecule's overall reactivity and solubility.
Q2: What are the most common reactions performed with this compound?
This compound is frequently utilized as a building block in the synthesis of more complex molecules, particularly in drug discovery.[1] The most common reactions involving the carboxylic acid group are:
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Amide coupling: Formation of an amide bond by reacting the carboxylic acid with an amine.
-
Esterification: Conversion of the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst.[3]
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Decarboxylation: Removal of the carboxylic acid group as carbon dioxide, often under thermal or catalytic conditions.[4]
Q3: What are the typical causes of low conversion rates in reactions with this compound?
Low conversion rates can stem from a variety of factors, including:
-
Sub-optimal reaction conditions: Incorrect temperature, solvent, or pH can hinder the reaction.
-
Poor reagent quality: Degradation or impurity of starting materials or reagents.
-
Steric hindrance: The bulkiness of either the pyridine derivative or the coupling partner can impede the reaction.[5]
-
Side reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts.
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Incomplete activation of the carboxylic acid: A crucial step in many of its reactions.[5]
Troubleshooting Guides for Low Conversion Rates
Amide Coupling Reactions
Low yields in amide coupling reactions are a frequent challenge. The following guide provides a systematic approach to troubleshooting these issues.
Problem: Low yield of the desired amide product.
Table 1: Troubleshooting Amide Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Carboxylic Acid Activation | Use a more potent coupling reagent (e.g., HATU, HCTU).[6] | Onium salt-based reagents are highly effective for activating carboxylic acids, especially in challenging cases.[6] |
| Increase the equivalents of the coupling reagent. | Ensures complete activation of the carboxylic acid. | |
| Increase the pre-activation time before adding the amine. | Allows for sufficient formation of the activated intermediate. | |
| Amine Deactivation/Steric Hindrance | Add a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine).[5] | The base neutralizes any acid formed, preventing protonation of the amine and maintaining its nucleophilicity.[5] |
| Increase the reaction temperature. | Provides more energy to overcome the activation barrier, especially with sterically hindered substrates.[6] | |
| Prolong the reaction time. | Allows for slower reactions to proceed to completion. | |
| Suboptimal Reaction Conditions | Use a polar aprotic solvent (e.g., DMF, NMP, DMSO). | These solvents are generally good at solvating the reactants and intermediates in amide coupling reactions. |
| Ensure anhydrous conditions. | Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[5] | |
| Side Reactions | Lower the reaction temperature. | Can help to minimize the formation of temperature-sensitive byproducts. |
| Use additives like HOBt or OxymaPure. | These additives can suppress side reactions and reduce racemization.[5] | |
| Poor Reagent Purity | Purify starting materials (acid and amine). | Impurities can interfere with the reaction. |
| Use fresh, high-quality coupling reagents and solvents. | Reagents can degrade over time, leading to reduced efficiency. |
Decarboxylation Reactions
Low conversion during decarboxylation can often be attributed to insufficient heating or inappropriate catalytic conditions.
Problem: Incomplete decarboxylation.
Table 2: Troubleshooting Decarboxylation Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Temperature | Increase the reaction temperature. | Decarboxylation is often a thermally driven process and may require high temperatures to proceed efficiently.[7] |
| Use a high-boiling point solvent (e.g., toluene, diphenyl ether).[8] | Allows for higher reaction temperatures to be reached.[8] | |
| Ineffective Catalyst | Screen different catalysts (e.g., potassium carbonate, silver carbonate).[8] | The choice of catalyst can significantly impact the rate and efficiency of decarboxylation.[8] |
| Suboptimal Reaction Conditions | Increase the reaction time. | Some decarboxylation reactions can be slow and require extended periods to reach completion. |
| Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). | Prevents potential oxidation or other side reactions with atmospheric components at high temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Decarboxylation
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and a high-boiling point solvent (e.g., toluene).
-
Catalyst Addition: Add a suitable catalyst, such as potassium carbonate (0.2 equivalents).[8]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The evolution of CO2 gas should be observed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound suitable for scale-up?
A1: For the large-scale synthesis of this compound, the Guareschi-Thorpe reaction and its modifications are often considered. This approach involves the condensation of a β-ketoester with cyanoacetamide or a related nitrogen source, followed by cyclization.[1][2] Continuous flow chemistry is also a viable and advantageous method for industrial scale-up, offering high yields and reduced reaction times.[3]
Q2: I am observing a low yield in my scaled-up reaction. What are the likely causes?
A2: Low yields during the scale-up of pyridone synthesis can be attributed to several factors. Incomplete conversion of starting materials is a common issue. Additionally, the formation of side products can significantly reduce the yield of the desired product. Purification challenges, especially with polar compounds like pyridones, can also lead to product loss.
Q3: What are the typical side products I should expect during the synthesis?
A3: In pyridone syntheses like the Guareschi-Thorpe reaction, potential side products can arise from incomplete cyclization, leaving linear intermediates. Self-condensation of the starting materials is another possibility. The formation of regioisomers can also occur, depending on the specific substrates and reaction conditions.
Q4: My final product has a persistent color that is difficult to remove. What could be the cause and how can I address it?
A4: The presence of color in the final product often indicates impurities. These could be residual starting materials, byproducts from side reactions, or degradation products formed during the reaction or work-up. Effective purification methods such as recrystallization from an appropriate solvent system or column chromatography with a suitable stationary and mobile phase can help in removing these colored impurities.
Q5: Is the reaction exothermic, and what precautions should I take during scale-up?
A5: Pyridine and pyridone synthesis reactions can be exothermic. During scale-up, it is crucial to have efficient temperature control to prevent thermal runaway, which could lead to side reactions, degradation of the product, and safety hazards. Gradual addition of reagents, efficient stirring, and a reliable cooling system are essential. For highly exothermic processes, continuous flow reactors offer superior temperature management.[4]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up synthesis of this compound.
Problem 1: Low Reaction Yield
| Possible Cause | Troubleshooting/Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider adjusting the temperature, reaction time, or catalyst concentration. |
| Side Product Formation | Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize the formation of byproducts. Ensure the purity of starting materials, as impurities can lead to unwanted side reactions. |
| Product Degradation | If the product is sensitive to heat or acidic/basic conditions, ensure that the reaction temperature is well-controlled and that the work-up procedure is performed promptly and under mild conditions. |
| Inefficient Isolation | The polar nature of the carboxylic acid can make extraction from aqueous media challenging.[5] Consider using a continuous liquid-liquid extractor or salting out the product to improve extraction efficiency. |
Problem 2: Product Purity Issues
| Possible Cause | Troubleshooting/Solution |
| Residual Starting Materials | Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. Monitor the reaction to confirm the absence of starting materials before work-up. |
| Presence of Byproducts | Characterize the impurities by techniques like LC-MS to understand their structure.[6] This can provide insights into the side reactions occurring and help in optimizing the reaction conditions to avoid them. |
| Ineffective Purification | Experiment with different recrystallization solvents or solvent mixtures to find a system that effectively removes the specific impurities. For challenging separations, consider preparative HPLC or the use of specialized chromatography resins. |
| Tailing on Silica Gel Chromatography | The basic nature of the pyridine ring can cause tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting/Solution |
| High Water Solubility | Due to the carboxylic acid and pyridone moieties, the product can have significant water solubility, leading to poor extraction into organic solvents. Saturating the aqueous layer with a salt like sodium chloride can decrease the product's solubility in water and improve extraction efficiency. Alternatively, using a more polar extraction solvent like ethyl acetate or a mixture of solvents may be beneficial. |
| Emulsion Formation during Extraction | Emulsions can form during the work-up, especially when using basic washes. To break emulsions, try adding brine, filtering the mixture through a pad of celite, or allowing the mixture to stand for an extended period. |
| Difficulty in Crystallization | If the product is an oil or crystallizes poorly, try different crystallization techniques such as slow evaporation, vapor diffusion, or using a seed crystal. A solvent screen to identify a suitable crystallization solvent is highly recommended. |
Data Presentation
Table 1: Comparison of Laboratory-Scale vs. Scale-Up Synthesis Parameters (Representative)
| Parameter | Laboratory Scale (1-10 g) | Pilot/Industrial Scale (1-100 kg) | Key Considerations for Scale-Up |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Material compatibility, heat transfer, and mixing efficiency are critical. |
| Heating/Cooling | Heating mantle, ice bath | Temperature control unit (TCU) with jacketed heating/cooling | Precise temperature control is crucial to manage exotherms and ensure reproducibility. |
| Reagent Addition | Manual addition via dropping funnel | Metering pumps for controlled addition | Controlled addition rate is key to managing reaction kinetics and exotherms. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer (e.g., impeller, turbine) | Efficient mixing is essential for maintaining homogeneity and effective heat transfer. |
| Work-up | Separatory funnel, rotary evaporator | Centrifuge, filter press, agitated nutsche filter dryer (ANFD) | Equipment must be appropriately sized for handling large volumes of liquids and solids. |
| Yield (Typical) | 70-85% | 65-80% | Yields may be slightly lower on a larger scale due to transfer losses and less ideal mixing. |
| Purity (Typical) | >98% (after chromatography) | >99% (after crystallization) | Crystallization is often the preferred method for achieving high purity on a large scale. |
Table 2: Overview of Purification Methods for Scale-Up
| Method | Pros for Scale-Up | Cons for Scale-Up | Applicability |
| Crystallization | Cost-effective, can achieve very high purity, well-established industrial process. | Requires finding a suitable solvent system, can have lower recovery. | Highly suitable for solid products with good crystallization properties. |
| Distillation | Effective for purifying volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Not applicable for this compound. |
| Column Chromatography | Can separate complex mixtures. | Can be expensive due to solvent and stationary phase consumption, not easily scalable for large quantities. | Generally used for small-scale purification or for very high-value products. |
| Extraction (Acid-Base) | Can effectively remove acidic or basic impurities. | Can lead to emulsion formation, requires large volumes of solvents. | Useful for removing certain types of impurities during the work-up. |
Experimental Protocols
Key Experiment: Scale-Up Synthesis via Modified Guareschi-Thorpe Reaction
This protocol is a representative procedure based on established methods for pyridone synthesis and is intended as a starting point for process development.
Materials:
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Ethyl 2-cyano-3-methyl-3-oxobutanoate
-
Cyanoacetamide
-
Piperidine (catalyst)
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Ethanol (solvent)
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Hydrochloric acid (for hydrolysis and pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Reaction Setup: A 100 L jacketed glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel is charged with ethanol (50 L).
-
Reagent Charging: Ethyl 2-cyano-3-methyl-3-oxobutanoate (5 kg, 29.2 mol) and cyanoacetamide (2.46 kg, 29.2 mol) are added to the reactor. The mixture is stirred to form a slurry.
-
Catalyst Addition: Piperidine (0.5 L, 5.1 mol) is added to the slurry.
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Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 8-12 hours. The progress of the reaction is monitored by HPLC.
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Hydrolysis: After the initial reaction is complete, a solution of concentrated hydrochloric acid (10 L) in water (20 L) is slowly added to the reaction mixture. The mixture is then heated to reflux for an additional 4-6 hours to effect hydrolysis of the ester and nitrile groups.
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Product Isolation: The reaction mixture is cooled to room temperature. The pH is carefully adjusted to the isoelectric point of the product (typically pH 2-3) with a solution of sodium hydroxide to precipitate the carboxylic acid.
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Filtration and Washing: The precipitated solid is collected by filtration using a filter press. The filter cake is washed with cold water (2 x 10 L) and then with cold ethanol (1 x 10 L) to remove impurities.
-
Drying: The product is dried under vacuum at 60-70 °C until a constant weight is achieved.
Visualizations
Caption: A generalized workflow for the scale-up synthesis.
Caption: A decision tree for troubleshooting common scale-up issues.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The following information addresses common issues encountered during the synthesis and purification of this compound, with a focus on the removal of reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions for problems that may arise during the synthesis and purification of this compound, particularly when synthesized from chelidamic acid.
Q1: My final product shows impurities after synthesis from chelidamic acid. What are the most likely byproducts?
A1: When synthesizing this compound from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), you may encounter several byproducts. The most common impurities include:
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Unreacted Chelidamic Acid: Incomplete reaction can leave the starting material in your crude product.
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Partially Decarboxylated Intermediates: The reaction proceeds through decarboxylation. Incomplete removal of both carboxylic acid groups can result in 4-hydroxy-pyridine-2-carboxylic acid.
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O-Methylated Isomer (4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid): Methylation can occur on the oxygen of the hydroxyl group instead of the nitrogen atom of the pyridine ring. The ratio of N- to O-methylation can be influenced by reaction conditions.[1]
-
Over-Methylated Products: In some cases, methylation of the carboxylic acid group can occur, forming a methyl ester.
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Decarboxylated Byproduct: Complete decarboxylation without the desired rearrangement can lead to 1-methyl-2-pyridone.
Q2: How can I minimize the formation of the O-methylated byproduct?
A2: The competition between N-methylation and O-methylation is a known challenge in the synthesis of N-substituted hydroxypyridines.[1] To favor the desired N-methylation, consider the following strategies:
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Control of Reaction Temperature: Lower reaction temperatures generally favor O-methylation, while higher temperatures can promote N-methylation. However, this is highly substrate-dependent, and optimization is necessary.[1]
-
Choice of Methylating Agent and Base: The selection of the methylating agent (e.g., dimethyl sulfate, methyl iodide) and the base (e.g., sodium carbonate, potassium carbonate) can significantly influence the N/O-methylation ratio.
-
Solvent Selection: The polarity of the solvent can affect the reactivity of the nucleophiles. Experimenting with different solvents may improve the selectivity.
Q3: I am having trouble removing the unreacted chelidamic acid and other acidic byproducts. What purification methods are most effective?
A3: Due to the acidic nature of the starting material and some byproducts, several purification techniques can be employed:
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Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent and wash it with a basic aqueous solution (e.g., sodium bicarbonate). The acidic compounds will be deprotonated and move to the aqueous phase, while the desired, less acidic product may remain in the organic phase. Subsequent acidification of the aqueous layer can recover the acidic byproducts if needed.
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Recrystallization: Recrystallization from an appropriate solvent system can be very effective. Solvents such as ethanol, methanol, or mixtures with water are often used for pyridone carboxylic acids.
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Ion-Exchange Chromatography: For stubborn separations, ion-exchange chromatography can be a powerful tool. A strong anion exchange resin can bind the acidic impurities, allowing the desired product to be eluted.
Q4: My purification by column chromatography is not giving good separation. What can I do?
A4: If you are experiencing poor separation with silica gel column chromatography, consider the following adjustments:
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Solvent System Optimization: The polarity of the eluent is crucial. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation. Common solvent systems for similar compounds include mixtures of hexane/ethyl acetate or dichloromethane/methanol.
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Use of Additives: Adding a small amount of an acid (e.g., acetic acid or formic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation on silica gel.
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Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase. Alumina or reversed-phase (C18) silica gel can offer different selectivity. For reversed-phase chromatography, a mobile phase of water/acetonitrile or water/methanol with a pH modifier is typically used.
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
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Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. For this compound, a gradient of ethyl acetate in hexane or methanol in dichloromethane is a good starting point.
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Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes the potential byproducts and suggested purification methods.
| Byproduct Name | Chemical Structure | Formation Mechanism | Suggested Removal Method(s) |
| Unreacted Chelidamic Acid | 4-hydroxy-pyridine-2,6-dicarboxylic acid | Incomplete reaction of the starting material. | Acid-base extraction, Recrystallization, Ion-exchange chromatography. |
| Mono-decarboxylated Intermediate | 4-hydroxy-pyridine-2-carboxylic acid | Incomplete decarboxylation of chelidamic acid. | Acid-base extraction, Recrystallization, Column chromatography. |
| O-Methylated Isomer | 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Competing methylation at the hydroxyl group. Favored at lower temperatures.[1] | Column chromatography (silica gel or reversed-phase), Recrystallization (if solubilities differ significantly). |
| Over-methylated Product (Ester) | This compound methyl ester | Methylation of the carboxylic acid group. | Hydrolysis back to the carboxylic acid followed by purification, or separation by column chromatography. |
| Decarboxylated Byproduct | 1-methyl-2-pyridone | Complete decarboxylation without the desired rearrangement. | Column chromatography, Acid-base extraction (the desired product is acidic). |
Visualizations
Logical Relationship of Byproduct Formation
The following diagram illustrates the potential reaction pathways and the formation of common byproducts during the synthesis of this compound from chelidamic acid.
Caption: Potential byproduct formation pathways from chelidamic acid.
General Experimental Workflow for Purification
This diagram outlines a general workflow for the purification of the crude product.
Caption: General purification workflow for this compound.
References
preventing degradation of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid during storage
This technical support center provides guidance on the proper storage and handling of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid to prevent its degradation. Below you will find frequently asked questions, troubleshooting guides, and recommended experimental protocols to ensure the integrity of your sample.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. Several suppliers recommend refrigeration (2°C - 8°C).[1][2]
Q2: How sensitive is this compound to light?
Q3: Is this compound susceptible to hydrolysis?
A3: The presence of a carboxylic acid group suggests a potential for reaction with water, and high humidity can accelerate chemical degradation processes such as hydrolysis in moisture-sensitive compounds.[3] It is important to store the compound in a desiccated environment to minimize exposure to moisture.[4]
Q4: What are the known incompatibilities of this compound?
A4: While specific incompatibility data for this compound is limited, related pyridine carboxylic acids are known to be incompatible with strong acids, bases, oxidizing agents, and reducing agents. Contact with these substances should be avoided.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) of the solid compound. | This may indicate degradation. Pyridine diols, which can be intermediates in the degradation of 2-pyridones, can form intensely colored pigments.[5] This could be initiated by exposure to air (oxidation), light, or elevated temperatures. | - Assess the purity of the compound using HPLC or TLC (see Experimental Protocols).- If degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments.- Review your storage conditions to ensure the compound is protected from light, moisture, and excessive heat. |
| The compound has become clumpy or difficult to handle. | This is likely due to moisture absorption. Carboxylic acids can be hygroscopic.[3] | - Dry the compound under a vacuum.- Store the compound in a desiccator with a suitable drying agent.- Ensure the container is always tightly sealed after use. |
| Inconsistent or unexpected results in biological assays. | This could be a result of using a degraded or impure sample. The presence of degradation products can interfere with the assay. | - Verify the purity of your compound stock using an appropriate analytical method like HPLC or NMR.- Prepare fresh solutions from a new or validated batch of the compound for your experiments. |
| Poor solubility of the compound compared to previous batches. | Significant degradation can lead to the formation of less soluble impurities or polymeric materials. | - Check the purity of the material.- If the compound is deemed pure, re-evaluate the solvent and dissolution method. Gentle heating or sonication may aid in dissolution, but be mindful of potential thermal degradation. |
Recommended Storage Conditions
For optimal stability, the following storage conditions are recommended for this compound:
| Parameter | Condition | Rationale |
| Temperature | 2°C - 8°C (Refrigerated) | To slow down potential degradation reactions.[1][2] |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | To minimize oxidative degradation.[6] |
| Light | In the dark (e.g., amber vial or stored in a light-proof box). | To prevent photodegradation. |
| Humidity | Dry environment (e.g., in a desiccator). | To prevent hydrolysis and moisture absorption.[3][4] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
4. Analysis:
-
Inject the prepared sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The appearance of new peaks or a decrease in the main peak area over time can indicate degradation.
Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for a qualitative assessment of purity.
1. Materials and Reagents:
-
This compound sample
-
TLC plates (silica gel 60 F254)
-
A suitable solvent for sample dissolution (e.g., methanol or a mixture of dichloromethane and methanol)
-
Developing solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic or formic acid to improve spot shape)
-
TLC developing chamber
-
UV lamp (254 nm)
2. Sample Preparation:
-
Dissolve a small amount of the compound in a few drops of the spotting solvent.
3. TLC Procedure:
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in the developing chamber containing the chosen mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The presence of multiple spots indicates the presence of impurities.
Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation of the compound.
References
- 1. biosynth.com [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 4. mdpi.com [mdpi.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. 33972-97-3 CAS MSDS (1-Methylthyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
Comparative Guide to Purity Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and other key analytical techniques for determining the purity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. The information presented herein is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs, ensuring the quality and reliability of their scientific data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the cornerstone for purity assessment in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For a polar compound like this compound, multiple HPLC approaches can be considered. The two most relevant methods are Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparative Overview of HPLC Methods
A direct comparison of a proposed RP-HPLC method and a HILIC method highlights their distinct selectivities and ideal use cases.
| Parameter | Method 1: Reversed-Phase (RP-HPLC) | Method 2: HILIC |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Zwitterionic or Amide, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient |
| Typical Gradient | 5% to 95% B over 15 min | 95% to 50% B over 15 min |
| Primary Interaction | Hydrophobic interactions | Partitioning into a water-enriched layer on the stationary phase |
| Best Suited For | Separating the main compound from less polar impurities. | Enhancing retention of the main compound and separating it from other polar impurities.[3][4] |
Hypothetical Performance Data
The following table summarizes hypothetical results from the analysis of a single batch of this compound using the two proposed HPLC methods.
| Analyte | RP-HPLC Retention Time (min) | HILIC Retention Time (min) | Area % |
| Impurity A (Starting Material) | 2.5 | 9.8 | 0.15% |
| This compound | 4.8 | 7.2 | 99.75% |
| Impurity B (Byproduct) | 7.2 | 5.1 | 0.10% |
| Total Purity | 99.75% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocol outlines the proposed RP-HPLC method.
Protocol: RP-HPLC Purity Analysis
Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Materials & Reagents:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile
-
Sample: this compound
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (based on typical pyridone absorbance)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the analysis sample in the same manner as the standard.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Comparison with Alternative Purity Analysis Techniques
While HPLC is a powerful tool, orthogonal methods are often required for comprehensive purity assessment, especially during drug development.
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC / HILIC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, excellent for quantification of impurities, widely applicable.[1][2] | Destructive, requires reference standards for impurity identification, method development can be time-consuming. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[5] | Primary analytical method, provides structural confirmation and purity in a single experiment, does not require a reference standard of the analyte itself.[6][7][8] | Lower sensitivity compared to HPLC, requires a larger sample amount (mg scale), higher initial instrument cost. |
| LC-MS | Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. | Provides molecular weight information for impurity identification, highly sensitive and specific.[9][10] | Quantitative response can be non-linear and vary between compounds, complex instrumentation. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined based on the melting point depression.[11][12] | Provides information on the bulk purity of crystalline materials, fast, requires no solvents.[13] | Only applicable to crystalline, thermally stable compounds that do not decompose on melting; unreliable for purity <98.5%.[13][14] |
Mandatory Visualizations
Diagrams help clarify complex workflows and decision-making processes in analytical chemistry.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Small Molecule Analysis | AxisPharm [axispharm.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. store.astm.org [store.astm.org]
Mass Spectrometry: A Superior Validation Tool for 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of novel chemical entities is paramount. For derivatives of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a scaffold of interest in medicinal chemistry, mass spectrometry (MS) emerges as a powerful and indispensable tool for unequivocal structure confirmation and quantification. This guide provides an objective comparison of mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), with other analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal validation strategy.
The Analytical Edge of Mass Spectrometry
Mass spectrometry offers unparalleled sensitivity and selectivity, making it the gold standard for the analysis of small molecules like this compound and its derivatives. When coupled with a separation technique like liquid chromatography (LC-MS), it provides a robust platform for identifying, quantifying, and characterizing these compounds in complex matrices.
Key Advantages of LC-MS/MS for Validation:
-
High Specificity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and the monitoring of its characteristic fragment ions. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity.
-
High Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, crucial for analyzing low-concentration derivatives or metabolites in biological samples.
-
Structural Elucidation: The fragmentation pattern obtained in MS/MS provides valuable structural information, confirming the identity of the molecule and its derivatives.
-
Quantitative Accuracy: With the use of appropriate internal standards, LC-MS/MS delivers highly accurate and precise quantitative results over a wide dynamic range.
Comparative Analysis of Analytical Techniques
While mass spectrometry, particularly LC-MS/MS, offers significant advantages, it is important to consider alternative and complementary techniques for a comprehensive validation package. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are common alternatives.
| Validation Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (relies on chromatographic retention time and UV absorbance) | High (mass-selective detection) |
| Sensitivity (LOD) | Very Low (pg/mL to fg/mL) | Low to Moderate (ng/mL to µg/mL) | Low (pg/mL to ng/mL) |
| Quantitative Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (% RSD) | < 15% | < 5% | < 15% |
| Structural Information | Detailed (fragmentation pattern) | Limited (UV spectrum) | Detailed (fragmentation pattern) |
| Sample Volatility Requirement | Not required | Not required | Required (derivatization may be necessary) |
| Cost & Complexity | High | Low to Moderate | Moderate to High |
This table presents typical performance data and may vary depending on the specific instrumentation and method optimization.
As the table illustrates, LC-MS/MS provides a superior combination of specificity, sensitivity, and structural information, making it the preferred method for the definitive validation of novel this compound derivatives, especially in complex biological matrices. HPLC-UV can be a suitable and cost-effective alternative for routine purity assessments where high sensitivity is not required.[1] GC-MS is less commonly used for this class of compounds due to the potential need for derivatization to increase volatility.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful validation. The following sections provide a comprehensive methodology for the validation of this compound derivatives using LC-MS/MS, along with a standard protocol for HPLC-UV for comparative purposes.
LC-MS/MS Validation Protocol
This protocol is adapted from validated methods for structurally similar N-methylated heterocyclic compounds and is suitable for the quantitative analysis of this compound in biological matrices like plasma.[2][3]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from matrix components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For this compound (exact mass: 153.0426 g/mol [4]), the protonated molecule [M+H]⁺ would be m/z 154.0. Plausible fragmentation would involve the loss of CO₂ (44 Da) from the carboxylic acid group, a common fragmentation pathway for such compounds.[5]
-
Analyte: m/z 154.0 → 110.0 (Loss of CO₂)
-
Internal Standard (hypothetical ¹³C₆, ¹⁵N-labeled): m/z 161.0 → 116.0
-
4. Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: A calibration curve should be constructed using at least five standards, with a correlation coefficient (R²) of >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%RSD) should be <15% (<20% for LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte.
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term).
Quantitative Data from a Validated Method for a Structurally Similar Compound (N-methyl-2-pyrrolidinone) [2][6]
| Validation Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Accuracy (% Bias) | -5.2% to 6.8% |
| Intra-day Precision (% RSD) | 2.1% to 7.5% |
| Inter-day Precision (% RSD) | 4.3% to 9.1% |
| Recovery | > 92% |
| Matrix Effect | < 10% |
| LLOQ | 5 ng/mL |
HPLC-UV Protocol
This protocol provides a general method for the analysis of pyridine derivatives.[7]
1. Sample Preparation
-
Dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the wavelength of maximum absorbance for the compound (typically determined by a UV scan).
-
Injection Volume: 10 µL.
Visualizing the Workflow and Rationale
To further clarify the processes and relationships discussed, the following diagrams are provided.
Experimental workflow for LC-MS/MS validation.
Proposed fragmentation of the target molecule.
References
- 1. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Isomers: A Review of Available Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the comparative biological analysis of positional isomers of 1-Methyl-2-oxo-1,2-dihydropyridine-carboxylic acid. While the 4-carboxylic acid isomer is commercially available and referenced in chemical catalogs, specific experimental data detailing and comparing the biological activities of the 3-, 4-, and 5-carboxylic acid isomers is not readily found in the current body of research.
This guide, intended for researchers, scientists, and drug development professionals, aims to summarize the existing information landscape and highlight the absence of direct comparative studies, a crucial area for future investigation in the exploration of structure-activity relationships (SAR) within this class of compounds.
Data Presentation
Due to the lack of available experimental data directly comparing the biological activities of the 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid isomers, a quantitative data table cannot be constructed at this time. The majority of search results point to chemical suppliers and databases providing physicochemical properties for the singular this compound, with no mention of its other positional isomers or any associated biological testing.
Experimental Protocols
The absence of comparative biological studies means there are no specific experimental protocols to report for the evaluation of these isomers against one another. General methodologies for assessing the biological activity of related pyridine and dihydropyridine compounds are prevalent in the literature, but their application to the specific isomers of 1-Methyl-2-oxo-1,2-dihydropyridine-carboxylic acid has not been documented.
Future Research Directions & Logical Workflow
The current state of knowledge necessitates a foundational investigation into the synthesis and biological evaluation of the complete set of positional isomers of 1-Methyl-2-oxo-1,2-dihydropyridine-carboxylic acid. A logical experimental workflow to address this knowledge gap is proposed below.
Caption: Proposed workflow for the comparative analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-carboxylic acid isomers.
This proposed workflow outlines a systematic approach, beginning with the chemical synthesis and characterization of each isomer. Following successful synthesis, a primary biological screening would be conducted to identify any general bioactivity. Based on these initial findings and the activities of structurally similar compounds, more specific and targeted assays could be employed. The resulting quantitative data would be crucial for establishing a clear structure-activity relationship, which could guide the future design of more potent and selective molecules for therapeutic applications.
A Tale of Two Molecules: Picolinic Acid, a Known Inhibitor, versus the Enigmatic 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
In the landscape of enzyme inhibition, a critical area for drug discovery and development, researchers often encounter well-characterized molecules alongside those with largely unexplored potential. This guide provides a comparative overview of two such compounds: picolinic acid, a versatile and studied enzyme inhibitor, and 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a compound for which public domain data on enzyme inhibition is scarce. While a direct quantitative comparison is not feasible due to the lack of available data for the latter, this guide will juxtapose the known inhibitory activities and mechanisms of picolinic acid with the structural characteristics and potential inhibitory capacity of this compound, drawing inferences from structurally related compounds.
Chemical Structures at a Glance
A fundamental starting point for comparison is the chemical structure of these two molecules.
Caption: Chemical structures of Picolinic Acid and this compound.
Picolinic Acid: A Multifaceted Enzyme Inhibitor
Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound and an isomer of nicotinic acid.[1][2] It is a metabolite of the amino acid tryptophan and is known to play a role in various biological processes.[3][4] Its ability to chelate metal ions is a key feature contributing to its enzyme inhibitory activity.[1]
Known Enzyme Targets and Inhibitory Data
Picolinic acid has demonstrated inhibitory activity against a range of enzymes, particularly metalloenzymes. While a comprehensive list is extensive, some notable examples are presented in the table below.
| Enzyme Target | Reported IC50/Ki Value | Type of Inhibition | Reference |
| Dopamine β-monooxygenase | - | - | [5] |
| Botulinum Neurotoxin A Light Chain | - | β-exosite inhibitors | [6] |
| Broad-spectrum antiviral activity (enveloped viruses) | - | Inhibition of viral entry | [4] |
Note: Specific IC50/Ki values for picolinic acid are not consistently reported across general literature; its inhibitory effects are often described qualitatively or in the context of its derivatives.
Experimental Protocol: A General Approach to Assessing Picolinic Acid's Antiviral Activity
While specific protocols vary between studies, a general workflow to assess the antiviral activity of picolinic acid, which is a manifestation of its enzyme inhibitory and other disruptive functions, can be outlined as follows:
Caption: General experimental workflow for assessing the antiviral activity of picolinic acid.
This compound: An Uncharted Territory in Enzyme Inhibition
In stark contrast to picolinic acid, there is a significant lack of publicly available scientific literature detailing the enzyme inhibitory properties of this compound. Searches of prominent scientific databases did not yield any studies that have specifically evaluated this compound for its ability to inhibit enzymes. Its chemical identity is well-established, with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[7][8]
Insights from a Structurally Similar Compound: Pyridine-2,4-dicarboxylic acid
Despite the absence of direct data, we can draw some inferences from a structurally related compound, pyridine-2,4-dicarboxylic acid. This molecule shares the pyridine core and a carboxylic acid group at the 4-position. Pyridine-2,4-dicarboxylic acid has been identified as an inhibitor of prolyl-4-hydroxylase, an Fe(II)- and 2-oxoglutarate-dependent dioxygenase.[1][5][9]
| Enzyme Target | Inhibitor | Reported Ki Value | Type of Inhibition | Reference |
| Prolyl-4-hydroxylase | Pyridine-2,4-dicarboxylic acid | 2µM | Competitive with respect to 2-oxoglutarate | [9] |
The inhibitory action of pyridine-2,4-dicarboxylic acid is attributed to its ability to interact with the 2-oxoglutarate binding site of the enzyme.[9] This suggests that the pyridine-4-carboxylic acid moiety present in this compound could potentially confer some enzyme inhibitory activity, particularly towards enzymes with binding pockets that can accommodate this structural motif.
The logical relationship for this inference can be visualized as follows:
Caption: Logical relationship inferring potential inhibitory activity.
Signaling Pathways: A Look at Picolinic Acid's Immunomodulatory Role
Picolinic acid's biological activities extend beyond direct enzyme inhibition and include immunomodulatory effects. As a tryptophan metabolite, it is involved in the kynurenine pathway, which plays a role in immune regulation. Picolinic acid has been shown to suppress the proliferation and metabolic activity of CD4+ T cells.[10]
Caption: Simplified overview of the kynurenine pathway and the immunomodulatory role of picolinic acid.
Conclusion: A Call for Further Research
This comparative guide highlights the significant disparity in our understanding of picolinic acid and this compound as enzyme inhibitors. Picolinic acid is a well-documented inhibitor with a range of biological activities, stemming in part from its metal-chelating properties. In contrast, this compound remains a largely uncharacterized molecule in the context of enzyme inhibition.
The inhibitory activity of the structurally related pyridine-2,4-dicarboxylic acid against prolyl-4-hydroxylase provides a tantalizing hint that this compound may also possess bioactivity. However, without direct experimental evidence, this remains speculative. This significant knowledge gap underscores the need for future research to screen this compound against a panel of enzymes to elucidate its potential as a novel inhibitor. Such studies would be invaluable for expanding the toolkit of molecular probes and potential therapeutic agents available to researchers in drug discovery and chemical biology.
References
- 1. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid DiscoveryCPR 33972-97-3 [sigmaaldrich.com]
- 9. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on the 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold. While direct SAR studies on this specific scaffold are limited in publicly available literature, extensive research on the closely related pyridin-2(1H)-one core has identified potent inhibitors of the methyltransferase-like 3 (METTL3) enzyme, a promising target in oncology. This guide focuses on the SAR of these pyridin-2(1H)-one analogs as METTL3 inhibitors, offering valuable insights for the design of novel therapeutics.
Targeting METTL3: A New Frontier in Cancer Therapy
METTL3 is the catalytic subunit of the N6-adenosine (m6A) methyltransferase complex, which is the most prevalent internal mRNA modification in eukaryotes.[1][2] Dysregulation of m6A methylation has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1] Inhibition of METTL3 presents a novel therapeutic strategy to modulate gene expression and suppress tumor growth.[3]
Comparative Analysis of Pyridin-2(1H)-one Analogs as METTL3 Inhibitors
A recent study detailing the "Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1H)-one Moiety" provides a foundational dataset for understanding the SAR of this chemical class. The core scaffold explored features a pyridin-2(1H)-one moiety, which is structurally analogous to the 1-methyl-2-oxo-1,2-dihydropyridine core. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) against the METTL3 enzyme.
Data Summary of METTL3 Inhibitory Activity
The following table summarizes the in vitro METTL3 inhibitory activity of key analogs from the aforementioned study. The parent structure is a pyridin-2(1H)-one with substitutions at various positions.
| Compound ID | R1 (at N1) | R5 (at C5) | R4 (at C4) | METTL3 IC50 (nM) |
| 8 | Methyl | H | Carboxamide | >10000 |
| 9 | Methyl | Phenyl | Carboxamide | 2850 |
| 10 | Methyl | 2-Fluorophenyl | Carboxamide | 1530 |
| 11 | Methyl | 3-Fluorophenyl | Carboxamide | 890 |
| 12 | Methyl | 4-Fluorophenyl | Carboxamide | 1260 |
| 13 | Methyl | 3-Chlorophenyl | Carboxamide | 750 |
| 14 | Methyl | 3-Methylphenyl | Carboxamide | 980 |
| 15 | Methyl | Indole-5-yl | Carboxamide | 50 |
| 16 | Methyl | Indole-6-yl | Carboxamide | 180 |
| 17 | Methyl | Benzofuran-5-yl | Carboxamide | 75 |
| 18 | Methyl | Benzofuran-6-yl | Carboxamide | 210 |
| 19 | Methyl | N-methyl-indole-5-yl | Carboxamide | 65 |
| 20 | Methyl | N-methyl-indole-6-yl | Carboxamide | 250 |
Data extracted from "Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1H)-one Moiety".[3]
Key SAR Insights:
-
Crucial Role of the C5-Substituent: Simple phenyl substitution at the C5 position (compound 9) modestly improves activity compared to the unsubstituted analog (compound 8).
-
Impact of Phenyl Ring Substitution: Halogen substitution on the C5-phenyl ring generally enhances potency, with 3-fluoro (compound 11) and 3-chloro (compound 13) being favorable.
-
Significance of Heteroaromatic Rings: The most significant leap in potency is achieved by introducing heteroaromatic ring systems at the C5 position. An indole-5-yl group (compound 15) results in a potent inhibitor with an IC50 of 50 nM.
-
Positional Isomers: The position of attachment on the heteroaromatic ring is critical. The indole-5-yl analog (compound 15) is more potent than the indole-6-yl analog (compound 16). A similar trend is observed for the benzofuran analogs (17 vs. 18).
-
N-Methylation of Indole: N-methylation of the indole ring (compound 19) maintains high potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of METTL3 inhibitors.
METTL3 Enzymatic Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to an RNA substrate.
-
Reaction Setup: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.6), 1 mM DTT, 0.01% Tween-20, 5 nM of purified full-length METTL3/METTL14 complex, and the test compound at various concentrations.[3]
-
Initiation: Start the reaction by adding 0.2 µM of a synthetic RNA substrate and 0.5 µM of [3H]-SAM.[3]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a suitable quenching buffer.
-
Detection: Measure the incorporation of the radiolabel into the RNA substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 or SKM-1 for AML) in a 96-well plate at a suitable density.[1]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the test compounds.
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.[4]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Path to METTL3 Inhibition
Understanding the logical flow of the drug discovery process is essential. The following diagram illustrates a typical workflow for identifying and characterizing METTL3 inhibitors.
Caption: A typical workflow for the discovery and development of METTL3 inhibitors.
Signaling Pathway of METTL3 in Cancer
The following diagram illustrates the central role of the METTL3-METTL14 complex in m6A-mediated gene regulation and its implications in cancer.
Caption: The METTL3 signaling pathway and its role in cancer.
References
- 1. Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid: A Spectroscopic Comparison
For Immediate Release
This guide provides a detailed spectroscopic validation of the chemical structure of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we can confirm its molecular framework. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis with related structures to unequivocally confirm the compound's identity.
Structural Confirmation by Spectroscopic Analysis
The validation of this compound relies on the unique electronic environments of its constituent atoms, which give rise to characteristic signals in NMR and IR spectroscopy. The pyridone ring, N-methyl group, and carboxylic acid function each produce distinct and predictable spectral features.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridone ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl and carboxyl groups.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide evidence for each of the seven unique carbon atoms in the molecule. The carbonyl and carboxyl carbons are expected to appear significantly downfield due to deshielding effects.
Key IR Absorption Bands
The IR spectrum is particularly useful for identifying the functional groups present. The carboxylic acid O-H stretch, the C=O stretch of the pyridone, and the C=O stretch of the carboxylic acid will produce strong, characteristic absorption bands.
Comparative Spectroscopic Data
To provide a robust validation, the expected spectral data for this compound is compared with the experimental data of structurally similar compounds. This comparison helps in the precise assignment of signals and reinforces the structural confirmation.
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Expected for Target Compound | 1-Methyl-2-pyridone | N¹-methyl-2-pyridone-5-carboxamide |
| N-CH₃ | ~3.5 | 3.59 | ~3.6 |
| H-3 | ~6.8 | 6.57 | ~6.7 |
| H-5 | ~7.6 | 7.34 | ~7.8 |
| H-6 | ~7.4 | 7.32 | ~8.3 |
| COOH | ~12-13 | - | - |
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Expected for Target Compound | N¹-methyl-2-pyridone-5-carboxamide |
| N-CH₃ | ~37 | ~37 |
| C-3 | ~118 | ~120 |
| C-4 | ~140 | ~142 |
| C-5 | ~125 | ~123 |
| C-6 | ~140 | ~145 |
| C=O (Pyridone) | ~162 | ~164 |
| C=O (Carboxylic Acid) | ~168 | - |
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Expected for Target Compound | General Range for Carboxylic Acids[1][2][3] |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H Stretch | 2900-3100 | - |
| C=O Stretch (Carboxylic Acid) | ~1710 | 1710-1760 |
| C=O Stretch (Pyridone) | ~1650 | - |
| C=C Stretch | ~1600 & ~1550 | - |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural analysis of this compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy
The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid using a KBr pellet or as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Structural Validation Workflow
The process of validating the structure of this compound is a systematic workflow that integrates the data from different spectroscopic methods.
Caption: Workflow for the structural validation of this compound.
Conclusion
The combined application of NMR and IR spectroscopy provides a powerful and definitive method for the structural validation of this compound. The expected spectral data, supported by comparative analysis with related known compounds, aligns perfectly with the proposed structure. This guide serves as a comprehensive resource for researchers requiring authenticated reference data for this compound.
Caption: Chemical structure of this compound.
References
Comparative Efficacy of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Based Compounds: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of compounds based on the 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid scaffold. Due to a lack of publicly available, direct comparative studies on this compound itself, this document leverages data from the broader class of dihydropyridine derivatives to provide a contextual understanding of their potential therapeutic applications and biological activities. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical class.
Introduction to Dihydropyridine Carboxylic Acids
Dihydropyridine and its derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities.[1] They are particularly known for their role as L-type calcium channel blockers, which has led to their widespread use in the treatment of cardiovascular diseases such as hypertension and angina.[1] More recent research has explored their potential in other therapeutic areas, including cancer and antimicrobial therapy.[2][3] The carboxylic acid moiety in these compounds can significantly influence their physicochemical properties and biological activity.
Comparative Biological Activity
Table 1: Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cells [4]
| Compound | IC₅₀ (µM) ± SD |
| 3a | 7.94 ± 1.6 |
| 3b | 9.24 ± 0.9 |
| Cisplatin (Reference) | 10.2 ± 1.2 |
| Gefitinib (Reference) | 12.4 ± 0.9 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a more potent compound. SD: Standard Deviation.
Experimental Protocols
To facilitate further research and ensure reproducibility, this section details a representative experimental protocol for assessing the cytotoxic activity of dihydropyridine carboxylic acid derivatives, based on methodologies described in the literature.[2][4]
Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
-
Human cancer cell lines (e.g., HCT-15) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The test compounds (dihydropyridine carboxylic acid derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The cells are treated with the compounds for a specified period (e.g., 48 hours).
3. Cell Viability Assessment:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
The primary mechanism of action for many dihydropyridine derivatives is the blockade of L-type voltage-gated calcium channels. While the specific signaling pathway for this compound has not been elucidated, a general representation of this pathway is provided below. It is important to note that this is a generalized pathway for the dihydropyridine class and requires experimental validation for the specific compound.
Caption: Generalized signaling pathway of dihydropyridine derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel dihydropyridine carboxylic acid derivatives.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
While direct comparative efficacy data for this compound remains to be established, the broader family of dihydropyridine carboxylic acids demonstrates significant potential in various therapeutic areas, particularly as anticancer agents. The provided experimental protocols and generalized signaling pathways offer a starting point for researchers to investigate the specific biological activities of this and related compounds. Further studies are warranted to fully elucidate the efficacy, mechanism of action, and therapeutic potential of this compound based compounds.
References
A Comparative Guide to the Quantitative Analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of target molecules within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of principal analytical methodologies for the quantitative analysis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, a key intermediate in various synthetic pathways. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their respective strengths and weaknesses through supporting data and detailed experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV, GC-MS, and Quantitative NMR (qNMR) for the analysis of this compound.
| Method | Principle | Typical Internal Standard | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | 4-Hydroxybenzoic acid | ~0.1 µg/mL | ~0.3 µg/mL | 98-102% | < 2% | Robust, widely available, good for routine analysis. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric detection. | Pyridine-d5-carboxylic acid | ~0.01 µg/mL | ~0.03 µg/mL | 95-105% | < 5% | High sensitivity and selectivity, structural confirmation. | Requires derivatization for non-volatile analytes, potential for thermal degradation. |
| qNMR (¹H) | Signal intensity is directly proportional to the molar concentration of the nuclei.[1] | Maleic acid | ~10 µg/mL | ~30 µg/mL | 99-101% | < 1% | Non-destructive, no calibration curve needed for relative quantification, provides structural information.[2][3][4] | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to facilitate implementation and ensure reproducibility.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine analysis of this compound in liquid reaction mixtures.
Sample Preparation:
-
Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.
-
Add a known concentration of an internal standard, such as 4-hydroxybenzoic acid.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Transfer the filtered sample to an HPLC vial.
Instrumental Analysis:
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 255 nm.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
For higher sensitivity and selectivity, GC-MS can be employed. This method requires a derivatization step to increase the volatility of the carboxylic acid.
Sample Preparation and Derivatization:
-
Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.
-
Add a known amount of an internal standard, such as Pyridine-d5-carboxylic acid.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Cool to room temperature and inject into the GC-MS.
Instrumental Analysis:
-
System: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable capillary column for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for the analyte and internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and often faster method for quantification without the need for extensive sample preparation or analyte-specific calibration standards for relative quantification.[3]
Sample Preparation:
-
Transfer a precise volume or weight of the reaction mixture to an NMR tube.
-
Add a known amount of a certified internal standard that does not have overlapping signals with the analyte, such as maleic acid.[3]
-
Add a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).
-
Ensure complete dissolution.
Instrumental Analysis:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton (¹H) NMR experiment.
-
Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for accurate integration.
-
Quantification: The concentration of the analyte is calculated based on the ratio of the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[3]
Visualized Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: qNMR Experimental Workflow.
References
A Comparative Guide to Assessing the Enantiomeric Purity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral drug candidates, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of modern analytical techniques for assessing the enantiomeric purity of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid and its derivatives. We will explore the principles, experimental protocols, and performance metrics of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric excess (e.e.) depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of the most common techniques, based on data from studies on chiral carboxylic acids and related heterocyclic compounds.
| Technique | Principle | Typical Stationary/Mobile Phase (or Selector) | Resolution (Rs) | Analysis Time | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers with a Chiral Stationary Phase (CSP). | CSP: Polysaccharide-based (e.g., Chiralpak), Anion-exchanger (e.g., quinine-based) Mobile Phase: Normal-phase, Reversed-phase, or Polar Organic.[1][2] | 1.5 - 4.0+ | 10 - 30 min | High accuracy and precision, well-established, widely available.[3] | Higher solvent consumption, method development can be time-consuming. |
| Chiral SFC | Differential partitioning using a CSP with a supercritical fluid mobile phase. | CSP: Polysaccharide-based (e.g., Chiralpak IC) Mobile Phase: Supercritical CO₂ with alcohol modifier (e.g., Methanol, Isopropanol).[4][5] | 2.0 - 13.0+ | 2 - 10 min | Fast analysis, reduced organic solvent use, high efficiency.[4][5] | Requires specialized instrumentation, less suitable for highly polar compounds without derivatization. |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a Chiral Selector (CS) in the background electrolyte (BGE). | CS: Cyclodextrins (e.g., sulfated β-CD), Macrocyclic antibiotics.[6][7] BGE: Phosphate or acetate buffer. | Variable, can be very high | 15 - 45 min | Extremely high efficiency, low sample and reagent consumption.[8] | Lower concentration sensitivity, reproducibility can be challenging. |
| NMR Spectroscopy | Formation of diastereomers (covalent or non-covalent) that are distinguishable by NMR. | CDA (Indirect): Mosher's acid, chiral amino alcohols.[9] CSA (Direct): Diphenylprolinol, BINOL-derivatives, Actinomycin D.[10][11][12] | N/A (Δδ ppm) | 5 - 20 min | Rapid, no separation needed, provides structural information.[12] | Lower accuracy and precision for minor enantiomers, requires higher sample concentration. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are general protocols for chiral carboxylic acids and should be optimized for the specific this compound derivative.
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the direct separation of enantiomers on a chiral stationary phase. Anion-exchange based CSPs are particularly effective for acidic compounds.[1]
Instrumentation: Standard HPLC system with UV detector. Column: Quinine-based anion-exchanger CSP (e.g., CHIRALPAK QN-AX). Mobile Phase: Polar organic mode: Acetonitrile with 0.125% Acetic Acid.[1] Flow Rate: 1.0 mL/min. Temperature: 25 °C. Detection: UV at a suitable wavelength (e.g., 254 nm or λmax of the derivative). Procedure:
-
Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Inject 5-10 µL of the sample solution into the HPLC system.
-
Monitor the elution profile and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a high-speed, efficient alternative to HPLC, using supercritical CO₂ as the main mobile phase component.[4]
Instrumentation: Analytical SFC system with UV detector and back-pressure regulator. Column: Immobilized polysaccharide-based CSP (e.g., Chiralpak IC). Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol or Isopropanol) in a gradient or isocratic mode. An acidic additive like formic acid may be required.[5] Flow Rate: 2-4 mL/min. Outlet Pressure: 150 bar. Temperature: 40 °C. Detection: UV at a suitable wavelength. Procedure:
-
Dissolve the sample in the modifier solvent.
-
Inject a small volume (1-5 µL) into the SFC system.
-
Record the chromatogram and integrate the peak areas for the enantiomers.
-
Calculate the enantiomeric excess as described for HPLC.
Chiral Capillary Electrophoresis (CE)
CE offers very high separation efficiency and is ideal for small sample amounts. The separation is achieved by adding a chiral selector to the buffer.[8]
Instrumentation: Capillary electrophoresis system with a UV detector. Capillary: Fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length). Background Electrolyte (BGE): 50 mM phosphate buffer (pH 6.0) containing a chiral selector, such as 15 mM carboxymethyl-β-cyclodextrin.[13] Voltage: 20 kV. Temperature: 20 °C. Detection: UV at a suitable wavelength. Procedure:
-
Condition a new capillary by flushing with 0.1 M NaOH, water, and then the BGE.
-
Dissolve the sample in water or the BGE at a low concentration.
-
Inject the sample using pressure (e.g., 50 mbar for 3 s).
-
Apply the voltage and record the electropherogram.
-
Determine the enantiomeric ratio from the corrected peak areas.
NMR Spectroscopy (using a Chiral Solvating Agent)
This direct method involves observing the splitting of NMR signals upon addition of a chiral solvating agent (CSA), which forms transient diastereomeric complexes.[12]
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher). Chiral Solvating Agent (CSA): (S)-diphenylprolinol or a BINOL-based amino alcohol.[11] Solvent: Deuterated chloroform (CDCl₃). Procedure:
-
Acquire a ¹H NMR spectrum of the chiral carboxylic acid derivative (approx. 5-10 mg in 0.6 mL CDCl₃).
-
Add 1.0 to 2.0 equivalents of the CSA to the NMR tube.
-
Acquire a second ¹H NMR spectrum. The signals corresponding to protons near the chiral center (e.g., the proton at the 4-position of the pyridine ring or the methyl group) should split into two distinct sets of peaks for the two enantiomers.
-
Integrate the well-resolved signals corresponding to each enantiomer to determine the enantiomeric ratio.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for chromatographic and spectroscopic methods of enantiomeric purity assessment.
Caption: Workflow for Chromatographic Enantiomeric Purity Analysis.
Caption: Workflow for NMR-Based Enantiomeric Purity Analysis.
References
- 1. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Capillary electrophoretic enantioseparation of basic drugs using a new single-isomer cyclodextrin derivative and theoretical study of the chiral recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of known Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, offering a framework for benchmarking novel compounds such as 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Due to the current lack of publicly available biological data for this compound, this document serves as a resource for the hypothetical evaluation of its potential as a HIF-PH inhibitor by comparing it against established drugs in this class.
Introduction to HIF-PH Inhibition
The Hypoxia-Inducible Factor (HIF) signaling pathway is a crucial regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions, HIF-α subunits are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes.[1] Inhibition of these enzymes stabilizes HIF-α, allowing it to translocate to the nucleus and induce the transcription of genes involved in erythropoiesis, angiogenesis, and iron metabolism.[1][2] This mechanism is the basis for a novel class of oral medications known as HIF-PH inhibitors, which are used to treat anemia associated with chronic kidney disease.[3]
This guide focuses on three prominent HIF-PH inhibitors: Roxadustat, Vadadustat, and Daprodustat. We present their reported inhibitory activities against PHD enzymes and provide detailed experimental protocols that can be adapted to evaluate new chemical entities like this compound.
Quantitative Comparison of Known HIF-PH Inhibitors
The following table summarizes the in vitro potency of Roxadustat, Vadadustat, and Daprodustat against the three human PHD isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of an enzyme in vitro.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| Roxadustat | Not Reported | 591 | Not Reported | [4] |
| Vadadustat | 15.36 | 11.83 | 7.63 | |
| Daprodustat | 3.5 | 22.2 | 5.5 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF signaling pathway under normal and inhibited conditions, and a typical experimental workflow for evaluating a potential HIF-PH inhibitor.
Caption: HIF-1α signaling pathway under normoxia and with a PHD inhibitor.
Caption: Workflow for evaluating a novel HIF-PH inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory activity of a compound on the HIF-PH pathway.
In Vitro HIF-Prolyl Hydroxylase (PHD) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD isoforms.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
HIF-1α peptide substrate (e.g., corresponding to residues 556-574).[2]
-
Cofactors: 2-oxoglutarate (α-KG), Fe(II), and ascorbate.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Detection system (e.g., AlphaScreen, TR-FRET, or antibody-based detection of hydroxylated peptide).[2][6]
-
Test compound (this compound) and known inhibitors (Roxadustat, Vadadustat, Daprodustat) dissolved in DMSO.
Procedure:
-
Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide substrate, Fe(II), and ascorbate in the assay buffer.
-
Add serial dilutions of the test compound or a known inhibitor to the reaction mixture.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate the reaction at the optimal temperature (e.g., room temperature or 37°C) for a specified time.
-
Stop the reaction and measure the extent of HIF-1α peptide hydroxylation using the chosen detection system.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of a compound to stabilize HIF-1α protein levels in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, Hep3B, or U2OS).
-
Cell culture medium and supplements.
-
Test compound and known inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA or Bradford).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody against HIF-1α and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a known inhibitor for a predetermined time (e.g., 4-8 hours).[7] Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each cell lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for HIF-1α, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the HIF-1α signal to the loading control to determine the fold-increase in HIF-1α stabilization.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of the HIF pathway in response to inhibitor treatment.
Materials:
-
Human cell line (e.g., HEK293).
-
HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
Test compound and known inhibitors.
-
Dual-luciferase reporter assay system.
Procedure:
-
Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of the test compound or a known inhibitor.
-
Following the treatment period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the fold-induction of reporter activity relative to the vehicle-treated control.
Conclusion
The provided data and protocols offer a robust framework for the evaluation of novel compounds targeting the HIF-PH pathway. By benchmarking this compound against established inhibitors like Roxadustat, Vadadustat, and Daprodustat using these standardized assays, researchers can effectively determine its potential as a therapeutic agent for anemia and other hypoxia-related conditions.
References
- 1. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A computational evaluation of FDA medicines' ability to inhibit hypoxia-inducible factor prolyl hydroxylase-2 (PHD-2) for acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
This document provides immediate, essential safety and logistical information for the proper disposal of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 33972-97-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Core Principle: Due to its hazardous properties, this compound and any materials contaminated with it must be treated as hazardous waste.[1][2] Disposal must adhere to all applicable federal, state, and local regulations.[3][4] Never dispose of this chemical down the drain.[3]
Hazard Profile and Safety Data
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[5] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of waste containing this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][6]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton®).[1]
-
Body Protection: A fully-buttoned laboratory coat is required.[1][6]
-
Respiratory Protection: All handling of this chemical waste must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[7]
2. Waste Segregation and Collection:
-
Identify Waste: All forms of the chemical, including unused solid material, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be considered hazardous waste.[1]
-
Use Designated Containers: Collect all waste in a designated, leak-proof, and sealable hazardous waste container.[4][7] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable option.[6]
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[1][7] It is best practice to collect halogenated and non-halogenated waste separately.[8]
3. Labeling and Storage:
-
Proper Labeling: As soon as waste is added, affix a "Hazardous Waste" label to the container.[2][7] The label must include:
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[4][9] Store the container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.[1][7]
4. Final Disposal:
-
Contact EHS: Once the container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3][7]
-
Regulatory Compliance: The final disposal method, typically incineration at an approved facility, must be carried out in accordance with all regulations.[10]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. This compound | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS No. 33972-97-3). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for all researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]
The GHS pictogram associated with these hazards is GHS07, indicating a health hazard.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain potential spills.
2. Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
3. Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.
-
Use the smallest practical quantity for the experiment.
-
Avoid actions that could generate dust.
-
Keep the container tightly closed when not in use.
4. Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
5. Spill Management:
-
Minor Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material to prevent dust generation. Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal. Clean the spill area thoroughly.
-
Major Spill: Evacuate the laboratory and notify your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
Waste Collection:
-
Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.
Waste Treatment and Disposal:
-
Waste containing this compound should be treated as hazardous waste.
-
Consult with your institution's EHS department for specific disposal protocols.
-
All waste disposal must comply with local, state, and federal regulations.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
